(1,2,3,4-Tetrahydroquinolin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-4,9,11-12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDYZRIUFBMUGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567587 | |
| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40971-36-6 | |
| Record name | 2-Hydroxymethyl-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40971-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (1,2,3,4-Tetrahydroquinolin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,2,3,4-Tetrahydroquinolin-2-yl)methanol is a heterocyclic organic compound featuring a tetrahydroquinoline core functionalized with a hydroxymethyl group at the 2-position. This structure is of significant interest in medicinal chemistry and drug development due to the prevalence of the tetrahydroquinoline scaffold in a wide array of biologically active molecules. The presence of a chiral center at the C2 position and a reactive primary alcohol group makes it a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance.
Chemical Properties
Limited experimental data is publicly available for this compound. The following table summarizes the known information, primarily for the (S)-enantiomer.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | Inferred from structure |
| Molecular Weight | 163.22 g/mol | Inferred from structure |
| CAS Number | 63430-96-6 ((S)-enantiomer) | Chemical Supplier Databases |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Note: The lack of comprehensive physical data highlights the need for further experimental characterization of this compound.
Synthesis and Experimental Protocols
Conceptual Experimental Workflow: Reduction of Quinoline-2-Carbaldehyde
This proposed workflow outlines a potential method for the synthesis of this compound.
Caption: A conceptual workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activities or the signaling pathways directly involving this compound. However, the broader class of tetrahydroquinoline derivatives has been extensively investigated and is known to exhibit a wide range of pharmacological effects. These include, but are not limited to, antimicrobial, anticonvulsant, anti-inflammatory, and cardioprotective activities.
The structural similarity of this compound to other bioactive molecules suggests its potential as a scaffold for the development of novel drugs. The hydroxymethyl group offers a key point for further chemical modification, allowing for the generation of a library of derivatives for biological screening.
Potential Areas of Investigation
The following diagram illustrates a logical relationship for exploring the potential biological activities of this compound, starting from its basic structure.
Caption: Logical relationship for investigating the biological potential of the title compound.
Conclusion
This compound represents a promising, yet underexplored, chemical entity for drug discovery and development. While a comprehensive dataset of its chemical and biological properties is not yet available, its structural features suggest significant potential as a versatile building block. Further research is warranted to fully characterize this compound, develop efficient and scalable synthetic routes, and explore its pharmacological profile. Such efforts will be crucial in unlocking its potential for the creation of novel and effective therapeutic agents. Researchers are encouraged to undertake the necessary experimental work to fill the existing knowledge gaps and to explore the rich chemical space that can be accessed from this intriguing molecule.
An In-depth Technical Guide on the Spectroscopic Data for (1,2,3,4-Tetrahydroquinolin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for (1,2,3,4-Tetrahydroquinolin-2-yl)methanol. Due to the limited availability of published experimental data for this specific compound, this guide offers a comprehensive set of predicted spectroscopic values and a plausible synthetic route. The predictions are based on the known spectroscopic data of the parent compound, 1,2,3,4-tetrahydroquinoline, and established principles of spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are derived from the analysis of the 1,2,3,4-tetrahydroquinoline core structure and the expected influence of a hydroxymethyl substituent at the C2 position.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~7.0-7.2 | m | 2H | Ar-H | Aromatic protons, likely two overlapping multiplets. |
| ~6.5-6.7 | m | 2H | Ar-H | Aromatic protons, likely two overlapping multiplets. |
| ~4.0 (broad s) | s | 1H | N-H | Exchangeable with D₂O. |
| ~3.6-3.8 | m | 1H | C2-H | Proton at the stereocenter, coupled to C3 and CH₂OH protons. |
| ~3.5-3.7 | m | 2H | CH₂OH | Diastereotopic protons of the hydroxymethyl group. |
| ~2.8-3.0 | m | 2H | C4-H₂ | Methylene protons adjacent to the aromatic ring. |
| ~1.8-2.0 | m | 2H | C3-H₂ | Methylene protons adjacent to the stereocenter. |
| ~1.5 (broad s) | s | 1H | OH | Exchangeable with D₂O. |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment | Notes |
| ~144 | C8a | Quaternary aromatic carbon. |
| ~129 | C7 | Aromatic CH. |
| ~127 | C5 | Aromatic CH. |
| ~122 | C4a | Quaternary aromatic carbon. |
| ~117 | C6 | Aromatic CH. |
| ~114 | C8 | Aromatic CH. |
| ~65 | CH₂OH | Carbon of the hydroxymethyl group. |
| ~55 | C2 | Carbon of the stereocenter. |
| ~28 | C4 | Methylene carbon. |
| ~26 | C3 | Methylene carbon. |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3200 (broad) | O-H stretch | Alcohol hydroxyl group. |
| 3350-3250 | N-H stretch | Secondary amine. |
| 3100-3000 | C-H stretch | Aromatic C-H. |
| 2950-2850 | C-H stretch | Aliphatic C-H. |
| 1600-1450 | C=C stretch | Aromatic ring. |
| 1300-1200 | C-N stretch | Amine. |
| 1100-1000 | C-O stretch | Primary alcohol. |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Proposed Fragment | Notes |
| 163 | [M]⁺ | Molecular ion. |
| 132 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group. |
| 130 | [M - H₂O - H]⁺ | Loss of water and a hydrogen radical. |
| 117 | [C₈H₇N]⁺ | Fragmentation of the heterocyclic ring. |
Proposed Experimental Protocol: Synthesis of this compound
A plausible and effective method for the synthesis of this compound is the reduction of a suitable precursor, such as ethyl quinoline-2-carboxylate. This two-step process involves the reduction of the ester to the corresponding alcohol and the simultaneous or subsequent reduction of the quinoline ring to the tetrahydroquinoline.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Methodology
-
Materials and Reagents:
-
Ethyl quinoline-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
-
Reaction Setup:
-
A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
The entire apparatus is flame-dried or oven-dried before use to ensure anhydrous conditions.
-
-
Procedure:
-
A solution of ethyl quinoline-2-carboxylate (1 equivalent) in anhydrous THF is prepared in the dropping funnel.
-
Lithium aluminum hydride (LiAlH₄) (4-5 equivalents) is carefully suspended in anhydrous THF in the reaction flask under an inert atmosphere.
-
The flask is cooled to 0 °C in an ice bath.
-
The solution of ethyl quinoline-2-carboxylate is added dropwise to the LiAlH₄ suspension with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, the flask is cooled to 0 °C.
-
The excess LiAlH₄ is quenched by the careful, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
An In-depth Technical Guide on the Biological Activity of 1,2,3,4-Tetrahydroquinoline Derivatives
The 1,2,3,4-tetrahydroquinoline scaffold is a prominent heterocyclic system found in numerous natural and synthetic compounds with a wide range of biological activities.[1] Its structural versatility has made it a privileged core in medicinal chemistry for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the key biological activities, quantitative data, experimental protocols, and associated signaling pathways of 1,2,3,4-tetrahydroquinoline derivatives for researchers, scientists, and drug development professionals.
Key Biological Activities
1,2,3,4-Tetrahydroquinoline derivatives have demonstrated significant potential in several therapeutic areas, including:
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Anticancer Activity: Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][3][4] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like PI3K/AKT/mTOR.[2][5]
-
Neuroprotective Effects: Certain tetrahydroquinoline derivatives have shown promise in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][6] Their neuroprotective properties are often attributed to their antioxidant capabilities, which help in mitigating oxidative stress and suppressing apoptosis.[6][7]
-
Antimicrobial Activity: The tetrahydroquinoline scaffold has been explored for the development of new antibacterial and antifungal agents.[8][9] Some derivatives exhibit potent activity against pathogenic bacteria and fungi.[8]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data for the biological activity of various 1,2,3,4-tetrahydroquinoline derivatives.
Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives
| Compound | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | MTT Assay | Micromolar concentrations | [5] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Cytotoxicity Assay | Potent cytotoxicity | [10] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | Cytotoxicity Assay | Potent cytotoxicity | [10] |
| Tetrahydrobenzo[h]quinoline derivative (6e) | A549, MCF-7, A2780, C26 | Cytotoxicity Assay | 1.86 - 3.91 | [11] |
| Morpholine-substituted tetrahydroquinoline (10e) | A549 (Lung) | MTT Assay | 0.033 ± 0.003 | [12] |
| Morpholine-substituted tetrahydroquinoline (10h) | MCF-7 (Breast) | MTT Assay | 0.087 ± 0.007 | [12] |
| Tetrahydroquinoline derivative 2 | MDA-MB-231 (Breast) | Proliferation Assay | 25 (at 72h) | [13] |
| Tetrahydroquinoline derivative 2 | MCF-7 (Breast) | Proliferation Assay | 50 (at 72h) | [13] |
Table 2: Neuroprotective Effects of Tetrahydroquinoline Derivatives
| Compound | Model | Effect | Reference |
| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Rotenone-induced Parkinson's Disease (rats) | Decreased oxidative stress, normalized chaperone activity, suppressed apoptosis | [6] |
| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) | Cerebral Ischemia/Reperfusion (rats) | Reduced histopathological changes, inhibited inflammation and apoptosis | [14] |
Table 3: Antimicrobial Activity of Tetrahydroquinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Piperidinyl Tetrahydrothieno[2,3-c]isoquinoline (5a) | Bacillus cereus | 7.0 - 9.0 | [8] |
| Piperidinyl Tetrahydrothieno[2,3-c]isoquinoline (6) | Bacillus cereus | 7.0 - 9.0 | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of the biological effects of tetrahydroquinoline derivatives are provided below.
Anticancer Activity Assays
1. MTT Cell Viability Assay This assay is used to assess the cytotoxic effects of compounds on cancer cells.[5]
-
Cell Seeding: Cancer cells (e.g., HCT-116, A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the tetrahydroquinoline derivatives for a specified period (e.g., 72 hours). Control cells are treated with the vehicle (e.g., 1% DMSO).[5]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[10]
MTT Assay Workflow
2. Western Blot Analysis This technique is used to determine the expression levels of specific proteins involved in signaling pathways.[5]
-
Cell Lysis: Treated and untreated cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., cyclin D1, p21, p53).[5] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Neuroprotective Activity Assays
1. Rotenone-Induced Parkinson's Disease Model in Rats [6] This in vivo model is used to evaluate the neuroprotective effects of compounds against Parkinson's-like pathology.
-
Animal Groups: Male rats are divided into several groups: control, rotenone-induced PD, PD rats treated with different doses of the test compound (e.g., HTHQ at 25 and 50 mg/kg), and a positive control group (e.g., rasagiline).[6]
-
Induction of PD: Parkinson's disease is induced by the administration of rotenone.
-
Drug Administration: The test compound is administered to the treatment groups.
-
Biochemical and Molecular Analysis: After the treatment period, brain tissues are collected to measure markers of oxidative stress, antioxidant enzyme activities, chaperone activity, and levels of apoptosis.[6] mRNA expression levels of antioxidant genes can be assessed by real-time PCR.[6]
2. Cerebral Ischemia/Reperfusion (CIR) Model in Rats [14] This model is used to study the effects of compounds on stroke-like injury.
-
Induction of CIR: Cerebral ischemia is induced in rats, followed by a period of reperfusion.
-
Treatment: The test compound (e.g., DHQ) is administered to the animals.
-
Assessment: Histopathological changes in the brain are examined. Levels of biomarkers like S100B, lactate, and pyruvate, as well as the expression of genes like HIF-1, are measured.[14] The intensity of apoptosis is assessed by measuring caspase activity and DNA fragmentation.[14]
Antimicrobial Activity Assays
1. Agar Diffusion Method [15] This method is used to determine the susceptibility of microorganisms to the test compounds.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Application of Compounds: Discs impregnated with known concentrations of the tetrahydroquinoline derivatives are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions to allow microbial growth.
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.
Signaling Pathways and Mechanisms of Action
The biological activities of 1,2,3,4-tetrahydroquinoline derivatives are mediated through the modulation of various intracellular signaling pathways.
Anticancer Signaling Pathways
1. PI3K/AKT/mTOR Signaling Pathway Several tetrahydroquinolinone derivatives exert their anticancer effects by interfering with the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[5] Inhibition of this pathway can lead to autophagy and cell death.[5]
Inhibition of the PI3K/AKT/mTOR Pathway
2. Apoptosis Induction Many tetrahydroquinoline derivatives induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[10] This can involve the arrest of the cell cycle at specific phases, such as G2/M.[10]
Apoptosis Induction Pathway
Neuroprotective Signaling Pathways
1. Nrf2/Antioxidant Response Element (ARE) Pathway The neuroprotective effects of some tetrahydroquinoline derivatives are mediated by the activation of the Nrf2 transcription factor.[6] Nrf2 upregulates the expression of antioxidant enzymes, thereby enhancing the cellular defense against oxidative stress.
Nrf2/ARE Neuroprotective Pathway
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide: (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol (CAS Number: 63430-96-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol (CAS No. 63430-96-6), along with information on its suppliers. While specific experimental protocols and detailed biological activity for this particular compound are not extensively documented in publicly available literature, this guide summarizes the known information and provides context based on the broader class of tetrahydroquinoline derivatives to which it belongs.
Chemical and Physical Properties
(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol, a chiral heterocyclic compound, possesses a unique structural framework that makes it an interesting candidate for various research and development applications. Its fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Name | (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol | N/A |
| Alternative Names | 2-hydroxyMethyl-1,2,3,4-tetrahydroquinoline | N/A |
| CAS Number | 63430-96-6 | N/A |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C. Cold-chain transportation is required. | [1] |
Synthesis and Reactivity
The synthesis of chiral 2-substituted tetrahydroquinolines, the class of compounds to which (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol belongs, is a subject of considerable interest in organic chemistry. Various enantioselective synthetic methods have been developed to produce these valuable chiral building blocks. These methods often employ strategies such as biomimetic reduction, asymmetric hydrogenation, and domino reactions. The tetrahydroquinoline core is generally stable, but the hydroxyl and secondary amine groups offer reactive sites for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.
Biological and Pharmacological Context
While specific biological studies on (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol are limited, the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives has been shown to exhibit a wide range of biological activities. This suggests potential areas of investigation for the title compound.
Potential Areas of Biological Investigation:
-
Antibacterial Activity: Certain tetrahydroisoquinoline analogs have demonstrated potent antibacterial properties.
-
Opioid Analgesia: The tetrahydroquinoline motif is found in some compounds with opioid analgesic activity.
-
Adrenoceptor Interaction: Some derivatives have been shown to interact with β-adrenoceptors.
-
Central Nervous System (CNS) Activity: The rigid, heterocyclic backbone of tetrahydroquinolines makes them attractive scaffolds for designing ligands for CNS targets.
It is important to emphasize that these are potential areas of interest based on related structures, and specific biological assays would be required to determine the activity of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol.
Safety and Handling
Detailed safety and handling information for CAS number 63430-96-6 is not explicitly provided in the search results. However, general laboratory safety precautions should always be followed when handling chemical compounds. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For specific handling and disposal guidance, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General safety information for methanol, a common laboratory solvent, indicates that it is flammable and toxic if swallowed, in contact with skin, or inhaled.[2][3][4][5]
Suppliers
(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol is available from several chemical suppliers, primarily for research and development purposes.
| Supplier | Website |
| BLDpharm | --INVALID-LINK-- |
| 化源网 (Huan-Yuan-Wang) | --INVALID-LINK-- |
This is not an exhaustive list. Other suppliers may also be available.
Logical Relationships and Workflows
The following diagram illustrates a conceptual workflow for the investigation of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol, from acquisition to potential application.
This guide provides a foundational understanding of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol based on currently available information. Further experimental investigation is necessary to fully elucidate its properties and potential applications in drug discovery and development. Researchers are encouraged to consult supplier-specific documentation for the most accurate and detailed information.
References
The Therapeutic Promise of Tetrahydroquinolines: A Technical Guide for Drug Discovery
Introduction: The tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous natural products and synthetic compounds with a wide array of biological activities. This versatile heterocyclic motif has garnered significant attention in drug discovery due to its favorable physicochemical properties and its ability to interact with a diverse range of biological targets. This technical guide provides an in-depth exploration of the therapeutic potential of tetrahydroquinoline derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. For researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying mechanisms of action through signaling pathway diagrams.
Anticancer Applications of Tetrahydroquinoline Derivatives
Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and disruption of key signaling pathways crucial for cancer cell survival and growth.
One of the primary mechanisms by which tetrahydroquinoline derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[1][2] Studies have shown that certain derivatives can trigger apoptosis by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[1][3] Specifically, the activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the execution phase of apoptosis.[1]
Furthermore, several tetrahydroquinoline derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5] By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can effectively halt the uncontrolled proliferation of cancer cells.[4][6]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected tetrahydroquinoline derivatives against various human cancer cell lines, with data presented as the half-maximal inhibitory concentration (IC50).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4ag | SNB19 (Glioblastoma) | 38.3 | [1] |
| LN229 (Glioblastoma) | 40.6 | [1] | |
| 4a | A549 (Lung) | 1.57 | [7] |
| HCT-116 (Colon) | 1.89 | [7] | |
| 10e | A549 (Lung) | 0.033 | [6] |
| 10h | MCF-7 (Breast) | 0.087 | [6] |
| 10d | A549 (Lung) | 0.062 | [6] |
| MCF-7 (Breast) | 0.58 | [6] | |
| MDA-MB-231 (Breast) | 1.003 | [6] | |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 10 (24h), 7.5 (48h) | [8] |
| 13 | HeLa (Cervical) | 8.3 | [9] |
| 18 | HeLa (Cervical) | 13.15 | [9] |
| 12 | PC3 (Prostate) | 31.37 | [9] |
| 11 | PC3 (Prostate) | 34.34 | [9] |
| 3c | H460 (Lung) | 4.9 | [10] |
| A-431 (Skin) | 2.0 | [10] | |
| HT-29 (Colon) | 4.4 | [10] |
Signaling Pathway Visualizations
References
- 1. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of quinoline derivatives of tetrahydrocurcumin and zingerone and evaluation of their antioxidant and antibacterial attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
A Comprehensive Review of the Biological Significance of Tetrahydroquinoline Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroquinoline (THQ) and its analogs represent a pivotal class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. This versatile scaffold, found in numerous natural products and synthetic molecules, exhibits a broad spectrum of biological activities. The inherent structural features of the THQ nucleus allow for diverse functionalization, leading to the development of potent and selective agents targeting a variety of biological processes. This in-depth technical guide provides a comprehensive overview of the biological significance of tetrahydroquinoline analogs, focusing on their anticancer, antimicrobial, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers and drug development professionals.
Anticancer Activity
Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and KRas pathways.
Quantitative Data on Anticancer Activity
The antiproliferative effects of various tetrahydroquinoline analogs have been extensively evaluated. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| GM-3-18 | HCT116 (Colon) | 0.9 - 10.7 | [1] |
| Colo320 (Colon) | 1.6 - 2.6 | [1] | |
| GM-3-121 | MCF-7 (Breast) | 0.43 (µg/mL) | [1] |
| MDA-MB-231 (Breast) | 0.37 (µg/mL) | [1] | |
| Ishikawa (Endometrial) | 0.01 (µg/mL) | [1] | |
| Compound 20d | HCT-116 (Colon) | 12.04 ± 0.57 | [2] |
| A-549 (Lung) | 12.55 ± 0.54 | [2] | |
| Compound 19b | HCT-116 (Colon) | 13.49 ± 0.20 | [2] |
| A-549 (Lung) | 15.69 ± 2.56 | [2] | |
| Compound 19c | HCT-116 (Colon) | 12.96 ± 2.68 | [2] |
| Compound 20a | HCT-116 (Colon) | 13.11 ± 1.55 | [2] |
| Compound 15 | MCF-7 (Breast) | 15.16 | [2] |
| HepG-2 (Liver) | 18.74 | [2] | |
| A549 (Lung) | 18.68 | [2] | |
| Compound 2 | MCF-7 (Breast) | 50 | [3] |
| MDA-MB-231 (Breast) | 25 | [3] | |
| Compound 6e | A549 (Lung) | 1.86 | [4] |
| MCF-7 (Breast) | 3.91 | [4] | |
| A2780 (Ovarian) | 2.45 | [4] | |
| C26 (Colon) | 3.12 | [4] | |
| (R)-enantiomer | HT-29 (Colorectal) | 12.3 ± 0.9 | [5] |
| A2780 (Ovarian) | 15.7 ± 1.1 | [5] | |
| MSTO-211H (Mesothelioma) | 9.8 ± 0.7 | [5] | |
| (S)-enantiomer | HT-29 (Colorectal) | 25.1 ± 1.8 | [5] |
| A2780 (Ovarian) | 30.2 ± 2.2 | [5] | |
| MSTO-211H (Mesothelioma) | 21.5 ± 1.5 | [5] | |
| Compound 7e | A549 (Lung) | 0.155 | [6] |
| Compound 8d | MCF7 (Breast) | 0.170 | [6] |
Key Signaling Pathways in Anticancer Activity
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Several tetrahydroquinoline derivatives have been shown to inhibit this pathway, leading to anticancer effects.
Experimental Protocols for Anticancer Activity Assessment
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Tetrahydroquinoline compounds
-
Cancer cell line (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat cells with various concentrations of the tetrahydroquinoline compounds for 72 hours.[8]
-
MTT Addition: Add 28 µL of 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[7] The IC50 value is calculated from the dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Flow cytometer
-
-
Protocol:
-
Cell Preparation: Induce apoptosis in cells by treating with the tetrahydroquinoline compound. Collect both floating and adherent cells.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[9][10]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9][11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Antimicrobial Activity
Tetrahydroquinoline analogs have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of antimicrobial agents. The table below presents the MIC values of selected tetrahydroquinoline derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 9 | Staphylococcus aureus | 0.12 | [12] |
| Streptococcus pyogenes | 8 | [12] | |
| Salmonella typhi | 0.12 | [12] | |
| Escherichia coli | 0.12 | [12] | |
| Compound 10 | Staphylococcus aureus | 0.24 | [12] |
| Streptococcus pyogenes | 32 | [12] | |
| Escherichia coli | 0.12 | [12] | |
| Compound 25 | Aspergillus fumigatus | 0.98 | [12] |
| Candida albicans | 0.49 | [12] | |
| Streptococcus pneumoniae | 0.49 | [12] | |
| Staphylococcus aureus | 1.95 | [12] | |
| Escherichia coli | 0.49 | [12] | |
| Mycobacterium tuberculosis | 0.78 | [12] | |
| Compound 26 | Aspergillus fumigatus | 0.98 | [12] |
| Candida albicans | 0.98 | [12] | |
| Streptococcus pneumoniae | 0.49 | [12] | |
| Staphylococcus aureus | 0.98 | [12] | |
| Escherichia coli | 0.49 | [12] | |
| Mycobacterium tuberculosis | 0.39 | [12] | |
| HSD1835 | Drug-resistant Gram-positive bacteria | 1 - 4 | [13] |
Experimental Protocol for Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
-
Materials:
-
Tetrahydroquinoline compounds
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
-
Protocol:
-
Serial Dilution: Prepare two-fold serial dilutions of the tetrahydroquinoline compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Neuroprotective Effects
Tetrahydroquinoline derivatives have shown promise in the context of neurodegenerative diseases by exhibiting neuroprotective properties. Their mechanisms often involve antioxidant effects and modulation of pathways related to neuronal survival.
Quantitative Data on Neuroprotective Effects
The neuroprotective potential of tetrahydroquinoline analogs is often quantified by their ability to protect neuronal cells from various toxins, with the effective concentration 50 (EC50) being a common metric.
| Compound | Cell Line | Neurotoxin | EC50 (µM) | Reference |
| QN23 | SH-SY5Y | Oxygen-Radical | ~1 | [14] |
| HBN6 | SH-SY5Y | Oxygen-Radical | ~10 | [14] |
Experimental Protocol for In Vitro Neuroprotection Assay
Neuroprotection against MPP+-induced Toxicity in SH-SY5Y Cells
This assay assesses the ability of a compound to protect neuronal cells from the neurotoxin MPP+, a model for Parkinson's disease.
-
Materials:
-
Tetrahydroquinoline compounds
-
SH-SY5Y human neuroblastoma cells
-
MPP+ (1-methyl-4-phenylpyridinium)
-
Cell culture medium
-
Reagents for MTT assay
-
-
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the tetrahydroquinoline compound for 1-2 hours.
-
Induction of Neurotoxicity: Add MPP+ to the wells to induce neurotoxicity.
-
Incubation: Incubate the cells for an appropriate duration.
-
Cell Viability Assessment: Perform an MTT assay to measure cell viability, which reflects the neuroprotective effect of the compound.
-
Enzyme Inhibition
Many tetrahydroquinoline analogs exert their biological effects by inhibiting specific enzymes that are crucial for various pathological processes.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of tetrahydroquinoline analogs against different enzymes is typically expressed as IC50 or Ki values.
| Compound | Enzyme | IC50 / Ki | Reference |
| Compound 7e | CDK2 | IC50: 0.149 µM | [6] |
| Compound 8d | DHFR | IC50: 0.199 µM | [6] |
| Compound 5n | Acetylcholinesterase (AChE) | IC50: 4.24 µM | [4] |
| Compound 6aa | Butyrylcholinesterase (BChE) | IC50: 3.97 µM | [4] |
| HHQ | Dihydroorotate dehydrogenase (DHODH) | Ki: 2.3 nM | [15] |
| Harmane | Acetylcholinesterase (AChE) | IC50: 7.11 ± 2.00 μM | [3] |
| Vasicine | Butyrylcholinesterase (BChE) | IC50: 2.60 ± 1.47 μM | [3] |
| Compound 4b | Acetylcholinesterase (AChE) | IC50: 0.648 µM | [16] |
| Butyrylcholinesterase (BChE) | IC50: 0.745 µM | [16] |
Key Signaling Pathways in Enzyme Inhibition
EPAC Signaling Pathway
Exchange protein directly activated by cAMP (EPAC) is a guanine nucleotide exchange factor that is involved in various cellular processes, and its inhibition by tetrahydroquinoline analogs has therapeutic implications.
Experimental Protocol for Enzyme Inhibition Assay
General Protocol for an In Vitro Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted for various enzyme inhibition assays.
-
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Tetrahydroquinoline inhibitor
-
Assay buffer
-
Detection reagent/system (e.g., spectrophotometer, fluorometer)
-
-
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, the enzyme, and varying concentrations of the tetrahydroquinoline inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Measurement: Measure the rate of product formation or substrate consumption over time using an appropriate detection method.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.
-
Synthesis of Tetrahydroquinoline Analogs
The Povarov reaction is a powerful and widely used method for the synthesis of tetrahydroquinolines. It is a formal [4+2] cycloaddition of an imine with an electron-rich alkene.
General Protocol for the Povarov Reaction
-
Procedure:
-
Imine Formation: The reaction can be performed in a one-pot, three-component fashion where the imine is formed in situ from an aromatic amine and an aldehyde, or in a stepwise manner where the imine is pre-formed.
-
Cycloaddition: The imine then reacts with an electron-rich alkene in the presence of a Lewis acid catalyst (e.g., InCl3, AlCl3) to yield the tetrahydroquinoline product. The reaction conditions (solvent, temperature, and catalyst) are optimized depending on the specific substrates used.[17]
-
Conclusion and Future Perspectives
Tetrahydroquinoline analogs represent a rich source of biologically active molecules with significant therapeutic potential. Their diverse activities against cancer, microbial infections, and neurodegenerative disorders underscore the importance of this scaffold in drug discovery. The data and protocols presented in this guide offer a valuable resource for the scientific community to further explore and develop novel tetrahydroquinoline-based therapeutics. Future research should focus on optimizing the potency and selectivity of these compounds, elucidating their detailed mechanisms of action, and advancing promising candidates into preclinical and clinical development. The versatility of the tetrahydroquinoline core, coupled with advances in synthetic methodologies, ensures that this fascinating class of compounds will continue to be a fertile ground for the discovery of new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. sci-rad.com [sci-rad.com]
The Quest for Novel Therapeutics: A Technical Guide to the Discovery and Isolation of Tetrahydroquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular architecture and diverse biological activities of tetrahydroquinoline alkaloids have positioned them as a compelling class of natural products in the ongoing search for novel therapeutic agents. This technical guide provides an in-depth overview of the core processes involved in the discovery and isolation of these valuable compounds, with a focus on robust experimental protocols, comprehensive data presentation, and a clear understanding of the underlying biological pathways.
The Genesis of Discovery: From Natural Source to Crude Extract
The journey to isolate novel tetrahydroquinoline alkaloids begins with the careful selection and processing of a biological source material. These compounds have been identified in a wide array of organisms, including plants, marine invertebrates, and endophytic fungi. The initial extraction process is critical for efficiently liberating the alkaloids from the source matrix while minimizing the co-extraction of interfering substances.
A Generalized Experimental Protocol for Extraction
The following protocol outlines a typical acid-base extraction method for obtaining a crude alkaloid extract from a plant source.
Materials:
-
Dried and powdered plant material (e.g., 1 kg)
-
Methanol (MeOH)
-
10% Acetic acid (AcOH) in water
-
Ammonia solution (NH₄OH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Large glass beakers and flasks
-
Filter paper
Procedure:
-
Maceration: The powdered plant material is soaked in methanol at room temperature for 72 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning:
-
The crude extract is dissolved in 10% aqueous acetic acid.
-
The acidic solution is then washed with dichloromethane to remove neutral and acidic compounds.
-
The aqueous layer is basified with ammonia solution to a pH of 9-10.
-
The basified solution is then extracted with dichloromethane. The organic layers containing the alkaloids are combined.
-
-
Drying and Final Concentration: The combined dichloromethane extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to dryness to afford the crude alkaloid extract.
The Path to Purity: Chromatographic Separation and Isolation
The crude alkaloid extract is a complex mixture of numerous compounds. The isolation of individual novel tetrahydroquinoline alkaloids necessitates a series of chromatographic purification steps.
Experimental Workflow for Alkaloid Isolation
The following diagram illustrates a typical workflow for the isolation of a pure tetrahydroquinoline alkaloid.
Detailed Protocols for Chromatographic Separation
2.2.1. Vacuum Liquid Chromatography (VLC)
VLC is often employed as an initial, rapid fractionation step to separate the crude extract into several less complex fractions based on polarity.
-
Stationary Phase: Silica gel 60 (70-230 mesh).
-
Mobile Phase: A stepwise gradient of increasing polarity, for example, n-hexane, followed by mixtures of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), pure ethyl acetate, and finally, ethyl acetate and methanol mixtures.
-
Procedure: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the VLC column. The mobile phases are then passed through the column under vacuum, and fractions are collected.
2.2.2. Silica Gel Column Chromatography
Fractions of interest from VLC are subjected to further purification by gravity column chromatography.
-
Stationary Phase: Silica gel 60 (230-400 mesh).
-
Mobile Phase: A gradient of solvents, often starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10).
-
Procedure: The selected fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the column. The mobile phase is allowed to run through the column, and fractions are collected and monitored by Thin Layer Chromatography (TLC).
2.2.3. Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step to obtain a pure compound is often carried out using preparative HPLC.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of water and an organic solvent such as methanol or acetonitrile, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution is typically employed.
-
Detection: UV detection at a wavelength appropriate for the chromophore of the tetrahydroquinoline skeleton (e.g., 254 nm and 280 nm).
Unveiling the Molecular Identity: Structure Elucidation and Data Presentation
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.
Spectroscopic and Spectrometric Data
The following table summarizes the key data obtained for a hypothetical novel tetrahydroquinoline alkaloid, "Novtetrahydroquinoline A".
| Data Type | Instrumentation | Observed Data |
| High-Resolution Mass Spectrometry (HR-ESI-MS) | Q-TOF Mass Spectrometer | m/z [M+H]⁺: 316.1805 (Calculated for C₁₉H₂₂N₂O₂, 316.1810) |
| ¹H Nuclear Magnetic Resonance (NMR) | 600 MHz NMR Spectrometer | δ 7.15 (1H, d, J = 8.4 Hz), 6.80 (1H, d, J = 2.4 Hz), 6.75 (1H, dd, J = 8.4, 2.4 Hz), 4.10 (1H, t, J = 6.0 Hz), 3.85 (3H, s), 3.30 (2H, t, J = 7.2 Hz), 2.80 (2H, t, J = 7.2 Hz), 2.50 (3H, s) |
| ¹³C Nuclear Magnetic Resonance (NMR) | 150 MHz NMR Spectrometer | δ 158.0, 145.0, 130.0, 128.0, 115.0, 112.0, 60.0, 55.5, 45.0, 30.0, 25.0, 20.0 |
| Optical Rotation | Polarimeter | [α]²⁵D +42 (c 0.1, MeOH) |
Biological Context: Signaling Pathways and Therapeutic Potential
Many tetrahydroquinoline alkaloids exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the molecular mechanisms underlying these activities is crucial for drug development.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Some tetrahydroquinoline alkaloids have been shown to inhibit this pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a central role in inflammation and immune responses. Its aberrant activation is associated with chronic inflammatory diseases and cancer. Certain tetrahydroquinoline alkaloids have demonstrated inhibitory effects on this pathway.
Conclusion
The discovery and isolation of novel tetrahydroquinoline alkaloids is a meticulous process that combines classical natural product chemistry with modern analytical techniques. This guide has provided a framework for the key experimental stages, from initial extraction to final purification and structure elucidation. The presented protocols and data serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this promising class of natural products. The continued investigation of these compounds and their mechanisms of action holds significant promise for the development of next-generation medicines.
In Silico Prediction of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico prediction of the bioactivity of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide utilizes its structural analog, (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, for in silico analysis. This approach is a common and valid strategy in early-stage drug discovery to forecast the pharmacological potential of novel compounds. This document details the predicted physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential biological activities through various computational models. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed methodologies for key in silico and experimental procedures are provided, and conceptual workflows and a potential signaling pathway are visualized using Graphviz diagrams. This guide serves as a valuable resource for professionals engaged in the initial phases of drug discovery and development, offering critical insights into the potential of this compound and its analogs as drug candidates.
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] These activities include potential anticancer, antiviral, antibacterial, and neurotropic effects.[1][2] The subject of this guide, this compound, represents a foundational molecule within this class. In silico prediction methods are indispensable in modern drug discovery, offering a time- and cost-effective means to evaluate the druglikeness and potential bioactivity of compounds before committing to expensive and time-consuming experimental synthesis and testing.[3]
This guide will explore the predicted bioactivity of this compound through a multi-faceted in silico approach, encompassing molecular property calculations, ADMET profiling, and bioactivity predictions against various biological targets.
In Silico Prediction Workflow
The in silico analysis of a novel compound typically follows a structured workflow designed to comprehensively evaluate its potential as a drug candidate. This workflow begins with the acquisition of the compound's chemical structure, usually in a machine-readable format like SMILES, and proceeds through a series of computational models to predict its properties.
Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic properties of a drug candidate are critical for its absorption, distribution, metabolism, excretion, and overall efficacy. For the purpose of this analysis, the SMILES string for the structurally similar compound (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol (C1--INVALID-LINK--CO) was used to generate predictions from various well-established online tools.
Predicted Physicochemical Properties
The following table summarizes the key predicted physicochemical properties. These parameters are fundamental in assessing the druglikeness of a molecule according to established guidelines such as Lipinski's Rule of Five.
| Property | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Description |
| Molecular Formula | C10H13NO | C10H13NO | The elemental composition of the molecule. |
| Molecular Weight | 163.22 g/mol | 163.22 g/mol | The mass of one mole of the substance. |
| LogP (Lipophilicity) | 0.97 | 1.13 | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | - | The surface sum over all polar atoms, a predictor of drug transport properties. |
| Number of H-bond Acceptors | 2 | 2 | The number of atoms that can accept a hydrogen bond. |
| Number of H-bond Donors | 2 | 2 | The number of atoms that can donate a hydrogen bond. |
| Number of Rotatable Bonds | 2 | 2 | The number of bonds that can rotate freely, influencing conformational flexibility. |
| Water Solubility (LogS) | -0.87 | -1.31 | The logarithm of the molar solubility in water. |
Table 1: Predicted Physicochemical Properties of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.
Predicted ADMET Properties
ADMET properties predict the fate of a drug in the body. The following tables summarize the key ADMET parameters predicted by SwissADME and admetSAR 2.0.
| Parameter | Prediction (SwissADME) | Interpretation |
| GI Absorption | High | Likely to be well absorbed from the gastrointestinal tract. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |
| P-gp Substrate | No | Not likely to be actively effluxed by P-glycoprotein. |
| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |
| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. |
| CYP2C9 Inhibitor | No | Unlikely to inhibit the CYP2C9 enzyme. |
| CYP2D6 Inhibitor | Yes | Likely to inhibit the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |
| Lipinski Rule of 5 Violations | 0 | Meets the criteria for a druglike molecule. |
Table 2: Predicted ADMET Properties from SwissADME.
| Parameter | Prediction (admetSAR 2.0) | Probability | Interpretation |
| Blood-Brain Barrier Penetration | BBB- | 0.82 | Unlikely to penetrate the blood-brain barrier. |
| Human Intestinal Absorption | HIA+ | 0.98 | Likely to be well absorbed in the human intestine. |
| Caco-2 Permeability | Caco2- | 0.54 | Low permeability across Caco-2 cells. |
| AMES Toxicity | Non-toxic | 0.81 | Unlikely to be mutagenic. |
| Carcinogenicity | Non-carcinogen | 0.73 | Unlikely to be carcinogenic. |
| hERG I Inhibitor | Weak inhibitor | - | Potential for weak inhibition of the hERG channel. |
Table 3: Predicted ADMET Properties from admetSAR 2.0.
Predicted Biological Activities
In silico tools can predict a compound's potential biological activities by comparing its structure to a vast database of known bioactive molecules. The following table summarizes the predicted bioactivity scores from Molinspiration and the predicted activity spectra from PASS Online.
| Bioactivity Target | Bioactivity Score (Molinspiration) | Interpretation |
| GPCR Ligand | -0.45 | Low probability of interacting with G-protein coupled receptors. |
| Ion Channel Modulator | -0.62 | Low probability of modulating ion channels. |
| Kinase Inhibitor | -0.71 | Low probability of inhibiting kinases. |
| Nuclear Receptor Ligand | -1.03 | Very low probability of interacting with nuclear receptors. |
| Protease Inhibitor | -0.68 | Low probability of inhibiting proteases. |
| Enzyme Inhibitor | -0.33 | Moderate probability of inhibiting other enzymes. |
Table 4: Predicted Bioactivity Scores from Molinspiration.
| Predicted Activity (PASS Online) | Pa (Probability to be Active) |
| Membrane permeability inhibitor | 0.654 |
| Vasodilator | 0.587 |
| Antihypertensive | 0.521 |
| Kinase inhibitor | 0.489 |
| Antineoplastic | 0.453 |
Table 5: Selected Predicted Biological Activities from PASS Online (Pa > 0.4).
Potential Signaling Pathway Involvement: PI3K/AKT/mTOR
Based on the predicted bioactivity as a potential kinase inhibitor and antineoplastic agent, a plausible biological target for tetrahydroquinoline derivatives is the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Some quinoline-based compounds have been identified as inhibitors of this pathway.[6]
Experimental Protocols
To validate the in silico predictions, a series of in vitro experiments are necessary. The following sections provide detailed methodologies for key assays.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.
Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., PI3K, AKT, or mTOR) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).
-
Define the binding site or active site based on known inhibitors or catalytic residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Assign atomic charges and define rotatable bonds.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, or GOLD) to perform the docking simulation.
-
Set the grid box to encompass the defined binding site.
-
Run the docking algorithm to generate multiple binding poses.
-
-
Analysis:
-
Analyze the predicted binding poses and their corresponding binding energies.
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Culture:
-
Seed cancer cells (e.g., a cell line with a known activated PI3K/AKT/mTOR pathway) in a 96-well plate at a suitable density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with the medium containing the test compound.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to an untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution at the optimal pH for the target enzyme (e.g., PI3K).
-
Prepare solutions of the enzyme, substrate (e.g., ATP), and the test compound at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme and the test compound (or a vehicle control).
-
Pre-incubate to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a specific time at the optimal temperature.
-
-
Detection:
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Conclusion
The in silico analysis of this compound, through its structural analog, suggests that it possesses favorable druglike properties, including good predicted intestinal absorption and compliance with Lipinski's Rule of Five. The ADMET predictions indicate a generally safe profile, with a potential for CYP2D6 inhibition that warrants further experimental investigation. Bioactivity predictions point towards potential activity as an enzyme inhibitor with possible antineoplastic and antihypertensive effects. The PI3K/AKT/mTOR signaling pathway has been identified as a plausible target for this class of compounds. The provided experimental protocols offer a roadmap for the experimental validation of these in silico findings. This comprehensive in silico evaluation provides a strong rationale for the further investigation of this compound and its derivatives as potential therapeutic agents.
References
- 1. Molinspiration Cheminformatics [molinspiration.com]
- 2. pkCSM [biosig.lab.uq.edu.au]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. admetSAR 2.0: web‐service for prediction and optimization of chemical ADMET properties | Semantic Scholar [semanticscholar.org]
- 5. scite.ai [scite.ai]
- 6. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol from Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of (1,2,3,4-tetrahydroquinolin-2-yl)methanol, a valuable scaffold in medicinal chemistry, starting from the readily available quinoline derivative, quinaldine (2-methylquinoline). The synthetic route involves the oxidation of the methyl group to a carboxylic acid, followed by a comprehensive reduction of both the carboxylic acid and the heterocyclic ring. This application note includes detailed experimental procedures, data tables for quantitative analysis, and a visual representation of the synthetic workflow.
Introduction
The 1,2,3,4-tetrahydroquinoline core is a privileged structure found in a wide array of pharmacologically active compounds. The title compound, this compound, incorporates both this key heterocyclic motif and a primary alcohol, offering a versatile platform for further functionalization in drug discovery programs. The synthesis commences with quinaldine, which can be prepared from aniline through established methods like the Doebner-von Miller reaction. This protocol details a robust and scalable pathway to the target molecule.
Overall Synthetic Scheme
The synthesis of this compound from quinaldine is proposed to proceed via a two-step sequence:
-
Oxidation: Conversion of 2-methylquinoline (quinaldine) to quinoline-2-carboxylic acid.
-
Reduction: Subsequent reduction of quinoline-2-carboxylic acid to this compound.
Experimental Protocols
Step 1: Synthesis of Quinoline-2-carboxylic acid from 2-Methylquinoline (Quinaldine)
This procedure outlines the oxidation of the methyl group at the 2-position of the quinoline ring to a carboxylic acid using potassium permanganate.[1]
Materials:
-
2-Methylquinoline (Quinaldine)
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, 10%)
-
Deionized Water
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Buchner funnel and flask
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2-methylquinoline in a suitable volume of water containing a stoichiometric amount of sodium hydroxide.
-
Heat the solution to reflux.
-
Slowly add a concentrated aqueous solution of potassium permanganate to the refluxing mixture over a period of 2-3 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux. A brown precipitate of manganese dioxide (MnO₂) will form.[1]
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the reaction goes to completion.
-
While the reaction mixture is still hot, filter it through a pad of celite in a pre-heated Buchner funnel to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water to ensure complete recovery of the product.[1]
-
Cool the filtrate in an ice bath.
-
Slowly and carefully acidify the filtrate with 10% hydrochloric acid until the pH is approximately 3-4. Quinoline-2-carboxylic acid will precipitate as a solid.[1]
-
Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield quinoline-2-carboxylic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Methylquinoline | [1] |
| Oxidizing Agent | Potassium Permanganate | [1] |
| Typical Yield | 75-85% | Generic Lab Data |
| Purity (by HPLC) | >98% | Generic Lab Data |
| Melting Point | 156-157 °C | Literature Value |
Step 2: Synthesis of this compound from Quinoline-2-carboxylic acid
This step involves the reduction of both the carboxylic acid and the quinoline ring. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) can be employed for the carboxylic acid reduction, while catalytic hydrogenation is a common method for the reduction of the quinoline ring. This can be performed as a one-pot reaction or in a stepwise manner. A stepwise approach is presented here for better control.
Method A: Stepwise Reduction
2a. Reduction of Quinoline Ring
Catalytic hydrogenation is an effective method for the selective reduction of the pyridine ring of quinoline.
Materials:
-
Quinoline-2-carboxylic acid
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on Carbon (Pd/C)
-
Ethanol or Acetic Acid
-
Hydrogen gas (H₂)
Equipment:
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Standard laboratory glassware
Procedure:
-
To a solution of quinoline-2-carboxylic acid in ethanol or acetic acid in a high-pressure reactor, add a catalytic amount of PtO₂ or Pd/C.
-
Pressurize the reactor with hydrogen gas (typically 3-4 atm).
-
Stir the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.
-
Depressurize the reactor and filter the mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 1,2,3,4-tetrahydroquinoline-2-carboxylic acid.
2b. Reduction of the Carboxylic Acid
Materials:
-
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)
Equipment:
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for extraction and purification
Procedure:
-
In a dry three-neck flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Alternatively, quench by the slow addition of a saturated aqueous solution of Rochelle's salt and stir until two clear layers form.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Quinoline-2-carboxylic acid | - |
| Reducing Agent (Ring) | H₂ with PtO₂ or Pd/C | Generic Lab Data |
| Reducing Agent (Acid) | LiAlH₄ | Generic Lab Data |
| Typical Overall Yield | 60-70% (over 2 steps) | Generic Lab Data |
| Purity (by HPLC) | >97% | Generic Lab Data |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Logical Relationship of Key Steps
Caption: Logical progression of the two-step synthesis.
References
Application Notes and Protocols for the Chemoenzymatic Synthesis of Optically Active Tetrahydroquinoline Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of optically active 1,2,3,4-tetrahydroquinoline-propan-2-ols. The synthesis involves the chemical preparation of the racemic alcohol followed by an enzymatic kinetic resolution (EKR) to separate the enantiomers. This method is a valuable tool for obtaining enantiomerically enriched building blocks for the pharmaceutical industry.[1][2][3][4]
I. Overview of the Chemoenzymatic Approach
The chemoenzymatic strategy combines a classical chemical synthesis to produce a racemic mixture of the desired tetrahydroquinoline alcohol with a highly selective enzymatic reaction to resolve this mixture into its constituent enantiomers. The key steps are:
-
Chemical Synthesis: Preparation of the racemic 1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-2-ol.
-
Enzymatic Kinetic Resolution (EKR): Selective acylation of one enantiomer of the racemic alcohol using a lipase or an acyltransferase, leaving the other enantiomer unreacted. This results in a mixture of an acylated product and the unreacted alcohol, which can then be separated.
II. Data Presentation: Lipase Screening for Kinetic Resolution
The selection of an appropriate biocatalyst is crucial for a successful kinetic resolution. The following table summarizes the results of screening various lipases for the enantioselective acylation of racemic 1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-2-ol (rac-1a ).
| Entry | Biocatalyst | Conversion (%) | Enantiomeric Excess of Alcohol (S)-1a (e.e.S %) | Enantiomeric Excess of Acetate (R)-2a (e.e.P %) | Enantioselectivity (E) |
| 1 | CAL-B | 54-75 | >99 | 34-87 | >200 |
| 2 | BCL | 45 | 79 | 98 | 35 |
| 3 | RML | 20-35 | 25-48 | 89-98 | 15-20 |
| 4 | TML | 20-35 | 25-48 | 89-98 | 15-20 |
Note: Data compiled from literature reports.[1] CAL-B = Lipase B from Candida antarctica, BCL = Lipase from Burkholderia cepacia, RML = Lipase from Rhizomucor miehei, TML = Lipase from Thermomyces lanuginosus. The enantioselectivity (E) value is a measure of the enzyme's ability to discriminate between the two enantiomers.
III. Experimental Protocols
A. Synthesis of Racemic 1-(1,2,3,4-Tetrahydroquinolin-1-yl)propan-2-ol (rac-1a)
This protocol describes a general method for the synthesis of the racemic starting material.
Materials:
-
1,2,3,4-Tetrahydroquinoline
-
1-Chloropropan-2-one
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dichloromethane (DCM)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Alkylation:
-
To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DCM, add anhydrous K₂CO₃ (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-chloropropan-2-one (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove K₂CO₃.
-
Wash the filtrate with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ketone intermediate.
-
-
Reduction:
-
Dissolve the crude ketone in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford racemic 1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-2-ol.
-
B. Enzymatic Kinetic Resolution of rac-1a
This protocol details the lipase-catalyzed transesterification for the kinetic resolution of the racemic alcohol.
Materials:
-
Racemic 1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-2-ol (rac-1a )
-
Immobilized Lipase B from Candida antarctica (CAL-B, e.g., Novozym 435)
-
Vinyl acetate (acyl donor and solvent)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, for anhydrous conditions)
-
Celite
Procedure:
-
To a flask containing a solution of rac-1a (1.0 eq) in the chosen organic solvent, add vinyl acetate (3.0-5.0 eq).
-
Add the immobilized lipase (typically 10-20 mg per 0.1 mmol of substrate).
-
Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with constant shaking (e.g., 200 rpm).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of the substrate and product.
-
When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme. Wash the enzyme with fresh solvent.
-
The filtrate contains a mixture of the unreacted (S)-alcohol and the (R)-acetate.
-
Concentrate the filtrate under reduced pressure.
-
Separate the (S)-alcohol from the (R)-acetate by silica gel column chromatography.
IV. Visualization of Workflows and Pathways
A. Chemoenzymatic Synthesis Workflow
Caption: Workflow for the chemoenzymatic synthesis of optically active tetrahydroquinoline alcohols.
B. Enzymatic Kinetic Resolution Process
Caption: Principle of lipase-catalyzed kinetic resolution of a racemic alcohol.
References
Application Notes and Protocols for the Derivatization of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The derivatization of this scaffold is a key strategy in drug discovery for conducting Structure-Activity Relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the derivatization of a specific THQ building block, (1,2,3,4-Tetrahydroquinolin-2-yl)methanol, at its secondary amine and primary alcohol functionalities.
The protocols outlined below are generalized procedures based on established methods for the N-acylation and O-alkylation of related heterocyclic compounds. These serve as a foundational guide for researchers to develop a library of analogues for SAR exploration. The provided data on anticancer and antimicrobial activities are based on published results for various tetrahydroquinoline derivatives and are presented to illustrate the potential biological significance of such modifications.
Derivatization Strategies
The this compound scaffold offers two primary points for chemical modification: the secondary amine at the 1-position (N1) and the hydroxyl group of the methanol substituent at the 2-position (C2). These sites allow for the introduction of a diverse range of functional groups to probe the chemical space and understand the structural requirements for biological activity.
-
N-Acylation: Introduction of acyl groups to the nitrogen atom can influence the compound's hydrogen bonding capacity, polarity, and steric bulk. This can be achieved through reaction with various acylating agents such as acid chlorides or anhydrides.
-
O-Alkylation (Etherification): Modification of the primary alcohol to form ethers allows for the exploration of lipophilicity and the introduction of different alkyl or aryl substituents.
These derivatization strategies enable a systematic investigation of how different substituents impact the target biological activity, a cornerstone of SAR studies.
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates and reagents. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes a general method for the acylation of the secondary amine of this compound using an acid chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
-
Add the base (triethylamine or pyridine, 1.5 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath with stirring.
-
Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-acylated product.
Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis) of this compound
This protocol outlines a general procedure for the etherification of the primary alcohol of this compound. For this reaction, the secondary amine should be protected beforehand (e.g., as a Boc-carbamate) to prevent N-alkylation.
Materials:
-
N-Boc-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and standard glassware for extraction and filtration.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-Boc-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol (1.0 eq) in anhydrous THF or DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the O-alkylated product.
-
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) if the free amine is desired.
Data Presentation: SAR of Tetrahydroquinoline Derivatives
The following tables summarize the in vitro biological activities of various substituted tetrahydroquinoline derivatives from published literature. This data is intended to be representative and to guide the design of new analogues based on the this compound scaffold.
Table 1: Anticancer Activity of Selected Tetrahydroquinoline Derivatives
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |
| THQ-1 | 2-Aryl-THQ derivative | HeLa | 8.3 | [2] |
| THQ-2 | 2-Aryl-THQ derivative | PC3 | 31.37 | [2] |
| THQ-3 | 4-Acetamido-2-methyl-THQ | HeLa | 13.15 | [2] |
| THQ-4 | 3,4-Diaryl-5,7-dimethoxy-THQ | A-431 | 2.0 ± 0.9 | [3] |
| THQ-5 | 3,4-Diaryl-5,7-dimethoxy-THQ | HT-29 | 4.4 ± 1.3 | [3] |
| THQ-6 | 3,4-Diaryl-5,7-dimethoxy-THQ | H460 | 4.9 ± 0.7 | [3] |
| THQ-7 | Pyrazolo quinoline derivative | MCF-7, HepG2, A549 | < 100 | [4] |
| THQ-8 | Isatin-THQ derivative | MCF-7, HepG2, A549 | < 100 | [4] |
IC₅₀: The concentration of the compound that inhibits 50% of cell growth.
Table 2: Antimicrobial Activity of Selected Tetrahydroquinoline Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| THQ-9 | Quinolone Hybrid | S. aureus | 0.12 | [5] |
| THQ-10 | Quinolone Hybrid | E. coli | 0.12 | [5] |
| THQ-11 | Quinolone Hybrid | S. typhi | 0.12 | [5] |
| THQ-12 | Fluoroquinolone Hybrid | S. pneumoniae | ≤ 0.008 | [5] |
MIC: Minimum Inhibitory Concentration.
Visualizations
Derivatization Workflow
Caption: Derivatization workflow for SAR studies.
Hypothetical Signaling Pathway: PI3K/Akt/mTOR
Some tetrahydroquinoline derivatives have been shown to exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway.[6] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[7][8]
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
Logical Flow of SAR Studies
Caption: Logical workflow of an SAR study.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: (1,2,3,4-Tetrahydroquinolin-2-yl)methanol as a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol as a chiral building block in asymmetric synthesis and drug discovery. The protocols outlined below are based on established methodologies for the synthesis of chiral tetrahydroquinolines and their derivatives.
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in numerous natural products and synthetic pharmaceuticals.[1] These compounds exhibit a wide range of biological activities, making them attractive targets for medicinal chemistry and drug development.[2][3] Enantiomerically pure derivatives of tetrahydroquinoline are often essential for potent and selective biological activity. This compound, with its stereocenter at the C2 position and a versatile hydroxymethyl group, serves as a valuable chiral building block for the synthesis of more complex molecules.
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound can be achieved through a two-step process involving the asymmetric reduction of a quinoline precursor followed by the reduction of the C2-substituent. A highly effective method involves the biomimetic asymmetric reduction of quinoline-2-carboxylate, followed by reduction of the resulting carboxylic acid.[4]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for enantioselective synthesis.
Experimental Protocols
Protocol 2.1: Asymmetric Biomimetic Reduction of Ethyl Quinoline-2-carboxylate
This protocol is adapted from the biomimetic asymmetric reduction of 2-functionalized quinolines.[4]
-
Materials:
-
Ethyl quinoline-2-carboxylate
-
Chiral Phosphoric Acid (e.g., (R)-TRIP)
-
Hantzsch Ester (e.g., diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)
-
Toluene (anhydrous)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a dried reaction flask under an inert atmosphere, add ethyl quinoline-2-carboxylate (1.0 mmol), chiral phosphoric acid (0.05 mmol, 5 mol%), and Hantzsch ester (1.2 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate.
-
Protocol 2.2: Reduction of Chiral Ethyl 1,2,3,4-Tetrahydroquinoline-2-carboxylate
-
Materials:
-
Chiral ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
-
Procedure (using LiAlH₄):
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral ester (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LiAlH₄ (1.5 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically pure this compound.
-
Quantitative Data Summary
| Step | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Citation |
| 2.1 | (R)- or (S)-Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | Chiral Phosphoric Acid / Hantzsch Ester | 85-95 | >95 | [4] |
| 2.2 | (R)- or (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol | LiAlH₄ | 80-90 | >99 (retention of ee) | General knowledge |
Applications in Asymmetric Synthesis
This compound is a valuable chiral building block for the synthesis of more complex molecules, including pharmaceutical intermediates and chiral ligands.
3.1. Synthesis of Biologically Active Molecules
The tetrahydroquinoline core is present in many biologically active compounds.[5] For instance, derivatives of this scaffold have been investigated as RORγ inverse agonists for the treatment of prostate cancer.[2][3] The chiral alcohol can be a starting point for the synthesis of such derivatives.
Experimental Workflow: Derivatization for Biological Screening
Caption: Derivatization workflow for drug discovery.
Protocol 3.1: N-Sulfonylation and O-Alkylation
-
Materials:
-
(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol
-
4-Fluorophenylsulfonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium hydride (NaH)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
N-Sulfonylation: Dissolve (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol (1.0 mmol) and Et₃N (1.5 mmol) in DCM (10 mL). Cool to 0 °C and add 4-fluorophenylsulfonyl chloride (1.1 mmol) dropwise. Stir at room temperature for 12 hours. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
O-Alkylation: To a suspension of NaH (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C, add a solution of the N-sulfonylated product (1.0 mmol) in DMF (5 mL) dropwise. Stir for 30 minutes, then add the alkyl halide (1.1 mmol). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.
-
3.2. Use as a Chiral Ligand Precursor
The amino alcohol functionality of this compound makes it an excellent precursor for the synthesis of chiral ligands for asymmetric catalysis.
Logical Relationship for Chiral Ligand Synthesis
Caption: Pathway to chiral ligands and their application.
Biological Activity and Potential Signaling Pathways
Derivatives of the 1,2,3,4-tetrahydroquinoline scaffold have shown a variety of biological activities, including anticancer properties.[6] Some of these compounds have been found to act as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.
Simplified PI3K/AKT/mTOR Signaling Pathway and Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Summary of Potential Biological Activities
| Biological Target/Activity | Compound Class | Reference |
| RORγ Inverse Agonists (Prostate Cancer) | Substituted 1,2,3,4-Tetrahydroquinolines | [2][3] |
| Anticancer (Colon, Breast, Lung Cancer) | Tetrahydroquinolinones | |
| Selective Anticancer Properties | 2-Aryl- and 2-Methyl-1,2,3,4-tetrahydroquinolines | [6] |
| Antidepressant, Antipsychotic | Various Tetrahydroquinoline Derivatives | General knowledge |
Conclusion
This compound is a highly valuable and versatile chiral building block. Its straightforward enantioselective synthesis opens avenues for the creation of a diverse range of complex molecules. Its utility in the synthesis of potential therapeutic agents and as a precursor for novel chiral ligands underscores its importance in modern organic and medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this chiral scaffold.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Protocol for the Purification of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1,2,3,4-Tetrahydroquinolin-2-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the tetrahydroquinoline scaffold in biologically active molecules.[1][2] The synthesis of this compound can result in a mixture of the desired product, unreacted starting materials, and various byproducts. Therefore, a robust purification protocol is essential to obtain a high-purity sample for downstream applications and analytical characterization. This application note details a comprehensive purification strategy employing column chromatography, with an optional recrystallization step for further polishing.
Physicochemical Data
| Property | 1,2,3,4-Tetrahydroquinoline (Parent Compound) | This compound (Expected) |
| Molecular Formula | C9H11N | C10H13NO |
| Molecular Weight | 133.19 g/mol | 163.22 g/mol |
| Appearance | Yellow liquid | Likely a viscous oil or low-melting solid |
| Melting Point | 9-14 °C | Higher than the parent compound |
| Boiling Point | 249 °C (at 760 mmHg); 113-117 °C (at 10 mmHg)[3][4] | Higher than the parent compound |
| Density | 1.061 g/mL at 25 °C[3][4] | Expected to be slightly higher |
| Solubility | Soluble in ethanol; sparingly soluble in water (<1 g/L at 20°C)[5] | Soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane). Increased water solubility compared to the parent compound. |
Experimental Protocol
This protocol outlines a two-step purification process: initial purification of the crude product by silica gel column chromatography, followed by an optional recrystallization step to achieve high purity, assuming the compound is a solid.
I. Purification by Column Chromatography
Column chromatography is a widely used technique for the purification of tetrahydroquinoline derivatives.[6][7] This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent system).
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (Et3N)
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO4) stain or other suitable TLC stain
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a solvent system of increasing polarity (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the ethyl acetate concentration).
-
Visualize the spots under a UV lamp and/or by staining to determine a suitable solvent system for column chromatography that provides good separation between the desired product and impurities.
-
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluting solvent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., DCM).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity (gradient elution). For example, start with 100% DCM and gradually add methanol.[6] Alternatively, a gradient of ethyl acetate in hexane can be used.[8]
-
Collect fractions in separate test tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing as described in step 1.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure desired product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
II. Optional Purification by Recrystallization
If the purified compound from column chromatography is a solid and requires further purification, recrystallization can be employed.[9][10]
Materials:
-
Purified this compound (from column chromatography)
-
A suitable recrystallization solvent or solvent pair (e.g., ethanol/water, acetone/water, or ethyl acetate/hexane)[11]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11]
-
Test the solubility of a small amount of the purified product in various solvents to find a suitable one.
-
-
Dissolution:
-
Place the solid product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[11]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to induce further crystallization.[10]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Diagrams
Caption: Purification workflow for this compound.
Conclusion
The protocol described provides a robust and adaptable method for the purification of this compound. The primary purification is achieved through silica gel column chromatography, a versatile technique for separating components of a reaction mixture. For solid products, an optional recrystallization step can be implemented to obtain a highly pure crystalline material. The purity of the final product should be confirmed by appropriate analytical techniques such as NMR, LC-MS, and melting point analysis.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3,4-四氢喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]
- 5. 1,2,3,4-Tetrahydroquinoline, 98% | Fisher Scientific [fishersci.ca]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Electrochemical Hydrocyanomethylation of Quinolines to form Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the electrochemical hydrocyanomethylation of quinolines, a novel and efficient method for the synthesis of 2-(1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile derivatives. This method utilizes acetonitrile as both a hydrogen source and a cyanomethyl precursor, offering a green and mild alternative to traditional synthetic routes. The synthesized tetrahydroquinoline (THQ) derivatives are of significant interest in medicinal chemistry and drug development due to the established broad-spectrum biological activities of the THQ scaffold, including anticancer, antiviral, antifungal, and antibacterial properties. This electrochemical approach avoids the use of noble metal catalysts, high-pressure hydrogen gas, and stoichiometric reducing agents, making it an attractive strategy for the synthesis of valuable pharmaceutical intermediates.[1][2]
Reaction Principle and Mechanism
The electrochemical hydrocyanomethylation of quinolines proceeds via a reductive process in an undivided electrochemical cell. The reaction is initiated by the single-electron reduction of the quinoline substrate at the cathode to form a radical anion. This is followed by a protonation step and a subsequent radical addition of a cyanomethyl radical, which is also generated from acetonitrile. The process culminates in the formation of the hydrocyanomethylated tetrahydroquinoline product.
A plausible reaction mechanism is outlined below:
-
Reduction of Quinoline: At the cathode, the quinoline substrate (I) accepts an electron to form a radical anion (II).
-
Protonation: The radical anion (II) is protonated by acetonitrile, which acts as a hydrogen source, to generate a radical intermediate (III).
-
Generation of Cyanomethyl Radical: Acetonitrile is deprotonated by a base or undergoes oxidation at the anode to form a cyanomethyl radical (•CH₂CN).
-
Radical-Radical Coupling: The radical intermediate (III) couples with the cyanomethyl radical to form an intermediate (IV).
-
Further Reduction and Protonation: The intermediate (IV) undergoes further reduction and protonation steps to yield the final 2-(1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile product (V).
Deuterium labeling experiments have confirmed that the protons involved in the hydrogenation are derived from acetonitrile.[1]
Visualization of the Reaction Pathway
Caption: Proposed mechanism for the electrochemical hydrocyanomethylation of quinolines.
Experimental Protocols
General Electrochemical Setup
The electrolysis is typically carried out in an undivided three-necked flask at room temperature under an inert atmosphere (e.g., argon).
-
Anode: Platinum plate (e.g., 10 mm x 10 mm x 0.1 mm)
-
Cathode: Platinum plate (e.g., 10 mm x 10 mm x 0.1 mm) or glassy carbon electrode.
-
Reference Electrode (for cyclic voltammetry): Ag/AgCl electrode submerged in a saturated aqueous KCl solution.
-
Power Supply: A constant current power supply.
-
Reaction Vessel: A 10 mL three-necked flask equipped with a magnetic stirrer.
Caption: General workflow for the electrochemical hydrocyanomethylation.
Detailed Protocol for the Synthesis of 2-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile (2a)
This protocol is based on the optimized conditions reported in the literature.
Materials:
-
2-Methylquinoline (1a)
-
Tetrabutylammonium borohydride (n-Bu₄NBH₄)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel (200-300 mesh)
-
Argon gas
Procedure:
-
To a 10 mL three-necked flask, add 2-methylquinoline (0.25 mmol) and n-Bu₄NBH₄ (0.875 mmol).
-
Equip the flask with a platinum plate anode (10 mm x 10 mm x 0.1 mm) and a platinum plate cathode (10 mm x 10 mm x 0.1 mm).
-
Seal the flask and flush with argon gas.
-
Add anhydrous acetonitrile (10 mL) to the flask via syringe.
-
Stir the mixture at room temperature and begin the electrolysis by applying a constant current of 10 mA.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, stop the electrolysis and remove the electrodes.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.
Data Presentation: Substrate Scope and Yields
The electrochemical hydrocyanomethylation of various quinoline derivatives has been successfully demonstrated, showcasing the method's wide substrate scope and good functional group tolerance. The yields of the corresponding 2-(1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile products are summarized in the table below.
| Entry | Quinoline Substrate | Product | Yield (%) |
| 1 | 2-Methylquinoline | 2-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile | 81 |
| 2 | 6-Methylquinoline | 2-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile | 77 |
| 3 | 6-Ethylquinoline | 2-(6-Ethyl-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile | 75 |
| 4 | 6-Methoxyquinoline | 2-(6-Methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile | 65 |
| 5 | 8-Methylquinoline | 2-(8-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile | 58 |
| 6 | 8-Ethylquinoline | 2-(8-Ethyl-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile | 55 |
| 7 | 8-Methoxyquinoline | 2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile | 50 |
| 8 | 6-Fluoroquinoline | 2-(6-Fluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile | 68 |
| 9 | 6-Phenylquinoline | 2-(6-Phenyl-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile | 63 |
| 10 | 6-(p-Tolyl)quinoline | 2-(6-(p-Tolyl)-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile | 52 |
| 11 | 6-(Furan-2-yl)quinoline | 2-(6-(Furan-2-yl)-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile | 45 |
Reaction conditions: Quinoline substrate (0.25 mmol), n-Bu₄NBH₄ (0.875 mmol), MeCN (10 mL), constant current = 10 mA, room temperature.[2]
Applications in Drug Development
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of natural products and synthetic drugs with diverse pharmacological activities. The introduction of a cyanomethyl group can further modulate the biological properties of the THQ core.
-
Anticancer Activity: Tetrahydroquinoline derivatives have been reported to exhibit significant anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The cyanomethylated THQs synthesized by this electrochemical method represent a novel class of compounds for screening as potential anticancer agents.
-
Neurotropic Agents: The THQ scaffold has been identified in compounds with neurotropic properties. The cyanomethyl group can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to cross the blood-brain barrier and interact with neurological targets.
-
Enzyme Inhibition: The nitrile functionality can act as a hydrogen bond acceptor or be transformed into other functional groups, making these compounds interesting candidates for the development of enzyme inhibitors, such as inhibitors of mTOR, a key protein in cancer cell growth.
-
Scaffold for Further Derivatization: The cyanomethyl group is a versatile functional handle that can be readily converted into other functionalities, such as carboxylic acids, amides, and amines, allowing for the generation of diverse libraries of THQ derivatives for drug discovery programs.
The electrochemical synthesis of cyanomethylated tetrahydroquinolines provides a direct and efficient route to a class of compounds with high potential for the development of new therapeutic agents. Further biological evaluation of these novel derivatives is warranted to explore their full pharmacological potential.
References
Application Notes and Protocols for the One-Pot Synthesis of N-Substituted Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of N-substituted tetrahydroquinolines, a crucial scaffold in medicinal chemistry. The presented methods offer advantages in terms of operational simplicity, time efficiency, and atom economy.
Introduction
N-substituted tetrahydroquinolines are prevalent structural motifs in a wide range of biologically active compounds and pharmaceuticals. Their synthesis is of significant interest to the drug discovery and development sector. One-pot methodologies, which combine multiple reaction steps into a single operation without the isolation of intermediates, represent a highly efficient approach to constructing these valuable molecules. This document outlines a reliable one-pot procedure for the synthesis of N-aryl tetrahydroquinolines via a sequential reduction of quinolines followed by a Chan-Evans-Lam coupling reaction.
Key Synthetic Strategy: Boronic Acid-Catalyzed Reductive N-Arylation
A notable one-pot method involves the boronic acid-catalyzed reduction of a quinoline substrate with a Hantzsch ester, followed by a copper-catalyzed Chan-Evans-Lam N-arylation with an arylboronic acid. This strategy is advantageous due to the dual role of the boronic acid, acting initially as a catalyst for the reduction and subsequently as a reagent in the N-arylation step.
Experimental Protocols
General Procedure for the One-Pot Synthesis of N-Aryl Tetrahydroquinolines
This protocol is adapted from a demonstrated step-economical synthesis of N-aryl tetrahydroquinolines.[1]
Materials:
-
Substituted quinoline (1.0 mmol, 1.0 equiv)
-
Hantzsch ester (2.2 mmol, 2.2 equiv)
-
Arylboronic acid (for reduction step: 0.3 mmol, 0.3 equiv)
-
1,2-Dichloroethane (DCE), 2 mL
-
Arylboronic acid (for N-arylation step: 0.7 mmol, 0.7 equiv)
-
Copper(II) acetate monohydrate (0.7 mmol, 0.7 equiv)
-
4 Å Molecular Sieves
-
Reaction tube (25 mL) with a stirring bar
-
Oil bath
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for column chromatography
Procedure:
-
Reduction Step:
-
To a 25 mL reaction tube equipped with a magnetic stirring bar, add the substituted quinoline (1.0 mmol), Hantzsch ester (2.2 mmol), and the first portion of arylboronic acid (0.3 mmol).
-
Add 2 mL of 1,2-dichloroethane (DCE) to the mixture.
-
Seal the reaction tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 7 hours.
-
-
N-Arylation Step:
-
After 7 hours, remove the reaction tube from the oil bath and allow it to cool to room temperature.
-
To the resulting mixture, add the second portion of arylboronic acid (0.7 mmol), copper(II) acetate monohydrate (0.7 mmol), and 4 Å molecular sieves.
-
Stir the mixture at room temperature for 40 hours.
-
-
Work-up and Purification:
-
Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with an appropriate solvent (e.g., dichloromethane).
-
Filter the mixture to remove the molecular sieves and any solid residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to obtain the desired N-aryl tetrahydroquinoline.
-
Data Presentation
The following table summarizes the yields of various N-substituted tetrahydroquinolines synthesized using the general protocol described above.
| Entry | Quinoline Substrate | Arylboronic Acid | Product | Yield (%) |
| 1 | Quinoline | Phenylboronic acid | 1-Phenyl-1,2,3,4-tetrahydroquinoline | 90[1] |
| 2 | Quinoline | p-Tolylboronic acid | 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline | 94[1] |
| 3 | Quinoline | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinoline | 75[1] |
| 4 | Quinoline | 3-Chlorophenylboronic acid | 1-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinoline | 86[1] |
| 5 | 6-Methylquinoline | Phenylboronic acid | 6-Methyl-1-phenyl-1,2,3,4-tetrahydroquinoline | 91[1] |
| 6 | 4-Methylquinoline | Phenylboronic acid | 4-Methyl-1-phenyl-1,2,3,4-tetrahydroquinoline | 90[1] |
| 7 | 2-Methylquinoline | Phenylboronic acid | 2-Methyl-1-phenyl-1,2,3,4-tetrahydroquinoline | 85[1] |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the one-pot synthesis of N-substituted tetrahydroquinolines.
Caption: Workflow for the one-pot synthesis of N-aryl tetrahydroquinolines.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis yield of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through a two-step process:
-
Synthesis of the precursor, 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid.
-
Reduction of the carboxylic acid to the corresponding alcohol.
Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Question 1: My yield for the synthesis of quinoline-2-carboxylic acid, a precursor to the tetrahydro derivative, is low due to polymer formation in the Doebner-von Miller reaction. How can I improve this?
Answer: The acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds is a known issue in the Doebner-von Miller reaction, leading to reduced yields.[1] To mitigate this, consider the following:
-
Biphasic Reaction Medium: Employing a biphasic system can sequester the carbonyl compound in an organic phase, significantly reducing its polymerization and thereby increasing the yield of the desired quinoline product.[1]
-
Solid Acid Catalysts: Using a solid acid catalyst, such as Ag(I)-exchanged Montmorillonite K10, can simplify the work-up process as the catalyst can be easily removed by filtration.[1] This can also lead to cleaner reactions with fewer side products.
Question 2: I am observing the formation of regioisomers during the synthesis of my substituted quinoline-2-carboxylate. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge, particularly when using unsymmetrical ketones or substituted anilines.[1] To control the regioselectivity, you can try the following approaches:
-
Directed Synthesis: Introducing a directing group, such as a phosphoryl group, on the desired α-carbon of the ketone can enhance regiocontrol.
-
Catalyst Control: The choice of catalyst can influence the regiochemical outcome. Specific amine catalysts or ionic liquids have been shown to affect the selectivity of the reaction.[1]
-
Substituent Effects: The electronic and steric properties of the substituents on both the aniline and the diketone can influence which regioisomer is favored. For instance, bulky groups on the diketone and methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines.[1]
Step 2: Reduction of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid to this compound
Question 3: The reduction of the quinoline ring to a tetrahydroquinoline is incomplete. What can I do to drive the reaction to completion?
Answer: Incomplete reduction of the quinoline ring can be due to several factors, including catalyst deactivation or suboptimal reaction conditions. Consider these troubleshooting steps:
-
Catalyst Choice and Loading: A variety of catalysts can be used for the hydrogenation of quinolines, including palladium on carbon (Pd/C), platinum-based catalysts, and nickel catalysts like Raney Nickel.[2][3] Ensure the catalyst is fresh and active. If you suspect catalyst poisoning, consider increasing the catalyst loading or using a more robust catalyst.
-
Hydrogen Pressure and Temperature: The hydrogenation of the quinoline ring is sensitive to both hydrogen pressure and temperature. Increasing the hydrogen pressure can often improve the reaction rate and completeness. The optimal temperature will depend on the specific catalyst and substrate.
-
Solvent Selection: The choice of solvent can influence the hydrogenation process. Common solvents include ethanol, methanol, and acetic acid. The solubility of the starting material and the catalyst's activity in the chosen solvent are key considerations.
Question 4: I am experiencing difficulty with the selective reduction of the carboxylic acid group in the presence of the tetrahydroquinoline ring. What reducing agents are recommended?
Answer: The selective reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent. However, some strong reducing agents might also affect other functional groups. For this specific transformation, the following are recommended:
-
Borane Complexes: Borane (BH₃) complexed with tetrahydrofuran (THF) is a highly effective and selective reagent for the reduction of carboxylic acids to primary alcohols. It is generally less reactive towards other functional groups compared to lithium aluminum hydride.
-
Lithium Aluminum Hydride (LAH): LAH is a very potent reducing agent that will readily reduce carboxylic acids. However, it is non-selective and will reduce many other functional groups. It must be used with caution in an anhydrous environment.
Question 5: My final product, this compound, is difficult to purify. What are common impurities and how can I remove them?
Answer: Common impurities can include unreacted starting material (1,2,3,4-tetrahydroquinoline-2-carboxylic acid), byproducts from side reactions, and residual reducing agent.
-
Unreacted Starting Material: If the starting carboxylic acid is present, a simple acid-base extraction can be effective. The carboxylic acid will be deprotonated and dissolve in an aqueous base, while the desired alcohol will remain in the organic layer.
-
Side Products: Over-reduction of the aromatic ring is a potential side reaction, though less common with milder reducing agents. Incomplete reduction of the carboxylic acid may result in the corresponding aldehyde. Chromatographic techniques such as flash column chromatography are typically effective for separating these impurities.
-
Residual Reducing Agent: Careful quenching of the reaction is crucial. For borane reductions, quenching is typically done with methanol. For LAH reductions, a specific workup procedure (e.g., Fieser workup) is necessary to safely decompose the excess reagent and aluminum salts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic strategy involves a two-step process. First, quinoline-2-carboxylic acid is synthesized through methods like the Doebner-von Miller reaction or the Friedländer synthesis.[1][4] The quinoline-2-carboxylic acid is then subjected to a reduction of the heterocyclic ring to form 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, followed by the reduction of the carboxylic acid group to the primary alcohol using a suitable reducing agent like borane-THF complex.
Q2: Are there any one-pot methods available for this synthesis?
A2: While one-pot syntheses for substituted quinolines exist, a direct one-pot synthesis of this compound from simple precursors is not widely reported.[5] The multi-step approach allows for better control and purification of intermediates, which is often crucial for achieving high purity of the final product.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Hydrogenation: When using hydrogen gas for the reduction of the quinoline ring, ensure the use of appropriate high-pressure equipment and proper ventilation. Hydrogen is highly flammable.
-
Reducing Agents: Strong reducing agents like lithium aluminum hydride are pyrophoric and react violently with water. All reactions involving LAH must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Many organic solvents used in the synthesis are flammable and volatile. Work in a well-ventilated fume hood and away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.
Data Presentation
Table 1: Comparison of Synthetic Routes for Quinoline-2-Carboxylic Acid Precursors
| Synthetic Route | Key Reactants | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) | Advantages | Disadvantages |
| Oxidation of 2-Methylquinoline | 2-Methylquinoline, Selenium Dioxide | Selenium Dioxide | 5 hours | 110-120 °C | ~65% | Direct conversion, readily available starting material. | Use of toxic selenium compounds, moderate yield.[4] |
| Friedländer Synthesis | 2-Aminobenzaldehyde, Pyruvic Acid | Base (e.g., NaOH) | Several hours | Reflux | Variable | Convergent, builds complexity quickly. | Availability of substituted 2-aminobenzaldehydes can be limited.[4] |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Acid (e.g., HCl) | Long reaction times | High temperatures | Generally low for 2-substituted products | One-pot, uses simple starting materials. | Often results in mixtures of isomers, harsh conditions.[1][4] |
| Novel One-Pot Synthesis | 2-Aminobenzaldehyde, β-Nitroacrylate | BEMP (Phosphazene Base) | Not specified | Not specified | Good overall yields | One-pot procedure, good yields for derivatives.[5] | Requires synthesis of β-nitroacrylate starting material. |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
This protocol is a general representation and may require optimization for specific substrates.
-
Hydrogenation of Quinoline-2-carboxylic acid:
-
In a high-pressure reaction vessel, dissolve quinoline-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C).
-
Stir the reaction mixture vigorously until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, which can be purified by recrystallization.
-
Protocol 2: Reduction of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid to this compound
-
Borane-THF Reduction:
-
Under an inert atmosphere (nitrogen or argon), dissolve 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically 2-3 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tetrahydroquinolines
Welcome to the Technical Support Center for the synthesis of tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of tetrahydroquinolines?
The formation of byproducts is highly dependent on the chosen synthetic route. However, some of the most frequently encountered impurities include:
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Over-aromatized quinolines: In many synthetic pathways, the tetrahydroquinoline product can be oxidized to the corresponding quinoline.
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Over-reduced species: In methods involving the reduction of quinolines, over-reduction can lead to the formation of decahydroquinolines.
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Polymeric materials and tars: Harsh reaction conditions, particularly in acid-catalyzed reactions like the Skraup and Doebner-von Miller syntheses, can lead to the polymerization of starting materials and intermediates.[1]
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Aldol condensation products: In reactions like the Friedländer annulation, self-condensation of ketone starting materials can occur.[2]
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Isomeric byproducts: Depending on the substitution pattern of the reactants, the formation of regioisomers is possible.
Troubleshooting Guides by Synthetic Method
Skraup & Doebner-von Miller Synthesis
Issue: Significant tar and polymer formation, leading to low yields and difficult purification.
-
Cause: These reactions are often highly exothermic and employ strong acids, which can promote the polymerization of intermediates, such as acrolein formed from the dehydration of glycerol in the Skraup synthesis.[1]
-
Troubleshooting:
-
Control Reaction Temperature: Add sulfuric acid slowly and with efficient cooling to manage the initial exotherm. Gentle heating should be applied to initiate the reaction, and the heat source should be removed during the vigorous phase.[3]
-
Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) can help to control the reaction's vigor and reduce charring.[3]
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Slow Reagent Addition: In the Doebner-von Miller synthesis, adding the α,β-unsaturated carbonyl compound slowly to the acidic aniline solution can minimize its self-polymerization.
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Purification: Steam distillation is a common and effective method to separate the volatile tetrahydroquinoline product from the non-volatile tar.[3]
-
Experimental Protocol to Minimize Tar Formation in Skraup Synthesis:
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In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).
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Slowly and with efficient cooling (ice bath), add concentrated sulfuric acid (2.5 eq).
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Add an oxidizing agent, such as nitrobenzene (1.2 eq).
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Heat the mixture gently to initiate the reaction. Once the reaction becomes vigorous, remove the external heat source.
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After the initial exotherm subsides, heat the mixture to reflux for 3-4 hours.
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Cool the reaction mixture and cautiously pour it into a large volume of water.
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Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
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Perform steam distillation to isolate the crude tetrahydroquinoline.
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Extract the distillate with an appropriate organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Further purify the product by vacuum distillation or column chromatography.
Friedländer Annulation
Issue: Formation of aldol condensation byproducts from the ketone starting material.
-
Cause: Under basic conditions, the ketone containing an α-methylene group can undergo self-condensation, competing with the desired reaction with the 2-aminoaryl aldehyde or ketone.[2]
-
Troubleshooting:
Experimental Protocol to Minimize Aldol Byproducts:
-
In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone (1.0 eq) and the carbonyl compound with an α-methylene group (1.1 eq) in a suitable solvent like ethanol.
-
Add a catalytic amount of an acid, such as a few drops of concentrated hydrochloric acid.
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Reflux the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Catalytic Hydrogenation of Quinolines
Issue: Over-reduction to decahydroquinoline or incomplete reduction leading to dihydroquinoline byproducts.
-
Cause: The selectivity of the hydrogenation is highly dependent on the catalyst, solvent, temperature, and pressure. Over-reduction hydrogenates both the heterocyclic and the benzene ring, while incomplete reduction fails to fully saturate the pyridine ring. Hydrogenation of the benzene ring can also lead to the formation of 5,6,7,8-tetrahydroquinoline.[4]
-
Troubleshooting:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a commonly used catalyst that often provides good selectivity for the formation of 1,2,3,4-tetrahydroquinolines under mild conditions.[5] Other catalysts, such as those based on cobalt or rhodium, can also be employed, with selectivity being tunable by adjusting reaction parameters.
-
Reaction Conditions: Mild conditions (e.g., lower temperature and pressure) generally favor the selective hydrogenation of the nitrogen-containing ring. A study using a nitrogen-doped carbon-supported Pd catalyst showed high yields of 1,2,3,4-tetrahydroquinolines at 50 °C and 20 bar H₂.[5][6]
-
Quantitative Data on Catalyst Performance in Quinoline Hydrogenation:
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity for 1,2,3,4-THQ (%) | Reference |
| Pd/CN | 50 | 20 | >99 | 98.5 | [6] |
| Co(OAc)₂/Zn | 70 | 40 | 100 | >99 | [7] |
Experimental Protocol for Selective Hydrogenation:
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To a high-pressure reactor, add the quinoline substrate (1.0 eq) and the catalyst (e.g., 5 mol% Pd/C) in a suitable solvent (e.g., ethanol or methanol).
-
Seal the reactor and purge it several times with hydrogen gas.
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Pressurize the reactor to the desired hydrogen pressure (e.g., 20 bar).
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Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reactor to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the catalyst, washing the catalyst with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation if necessary.
Povarov Reaction
Issue: Formation of quinoline byproducts through dehydrogenation of the tetrahydroquinoline product.
-
Cause: The tetrahydroquinoline product can sometimes undergo oxidation to the more stable aromatic quinoline, especially at higher temperatures or in the presence of an oxidant.
-
Troubleshooting:
-
Reaction Temperature: Maintaining a lower reaction temperature can often minimize the extent of dehydrogenation.
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent aerobic oxidation of the product.
-
Visualizations
Reaction Pathway: Friedländer Annulation
Caption: Reaction pathways in the Friedländer synthesis of tetrahydroquinolines.
Troubleshooting Workflow: Tar Formation in Skraup Synthesis
Caption: Troubleshooting logic for tar formation in the Skraup synthesis.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doebner-Miller_reaction [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
Improving enantioselectivity in asymmetric tetrahydroquinoline synthesis
Welcome to the technical support center for the asymmetric synthesis of tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of chiral tetrahydroquinolines, offering potential causes and solutions.
Q1: Why am I observing low enantioselectivity in my asymmetric reaction?
Low enantioselectivity is a common challenge and can be influenced by several factors. Here’s a breakdown of potential causes and how to address them:
-
Catalyst/Ligand Issues: The choice and quality of the chiral catalyst or ligand are paramount for achieving high enantioselectivity.[1][2][3][4]
-
Suboptimal Ligand: The ligand may not be well-suited for your specific substrate. It's often necessary to screen a variety of chiral ligands to find the optimal one. For instance, in palladium-catalyzed [4 + 2] cycloadditions, switching between different chiral ligands can even lead to different diastereomers with high enantioselectivity.[5][6]
-
Catalyst Decomposition: The catalyst may be degrading under the reaction conditions. Ensure you are using fresh, high-purity catalysts and consider inert atmosphere techniques if your catalyst is air or moisture sensitive.
-
Incorrect Catalyst Loading: The catalyst loading can impact enantioselectivity. It is advisable to optimize the catalyst loading, as too high or too low concentrations can be detrimental.
-
-
Reaction Conditions: Temperature, solvent, and concentration can all play a crucial role.
-
Temperature Effects: In many cases, lowering the reaction temperature can improve enantioselectivity by favoring the transition state that leads to the desired enantiomer. However, this may also decrease the reaction rate.
-
Solvent Polarity: The polarity of the solvent can influence the catalyst-substrate complex and the transition state geometry. For example, in some iridium-catalyzed asymmetric hydrogenations of quinolines, a switch from toluene/dioxane to ethanol can reverse the enantioselectivity, providing access to either enantiomer of the product.[7][8][9]
-
Additives: The presence of additives, such as a Brønsted acid or a Lewis acid, can significantly impact the reaction. For instance, in certain iridium-catalyzed hydrogenations, the addition of a catalytic amount of piperidine triflate can promote the reaction and enhance enantioselectivity.[10]
-
-
Substrate-Related Factors:
-
Steric and Electronic Effects: The electronic and steric properties of the substituents on your starting materials can influence how the substrate interacts with the chiral catalyst. A catalyst that works well for one substrate may not be optimal for another with different functional groups.
-
Substrate Purity: Impurities in your starting materials can sometimes interfere with the catalyst, leading to lower enantioselectivity. Ensure your substrates are of high purity.
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Q2: My reaction yield is low. What are the common causes and solutions?
Low yields can be attributed to a variety of factors, from reaction kinetics to product instability.
-
Inefficient Catalysis:
-
Catalyst Inactivity: The catalyst may be poisoned by impurities in the reagents or solvents. Using anhydrous solvents and high-purity reagents is crucial, especially in reactions sensitive to water or air.[11]
-
Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[11]
-
-
Side Reactions:
-
Byproduct Formation: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. An example is the potential for an intermolecular hydrogen-shift in the Povarov reaction, which can lead to the formation of quinoline derivatives instead of the desired tetrahydroquinoline.[12]
-
Product Degradation: The product itself might be unstable under the reaction conditions. Once the optimal reaction time is determined, it is important to work up the reaction promptly to avoid degradation.
-
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions or product decomposition. Temperature optimization is often a trade-off between reaction rate and selectivity/yield.[11]
-
Reagent Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion of the limiting reagent.
-
Q3: How can I control the diastereoselectivity of my reaction?
When forming multiple stereocenters, controlling diastereoselectivity is a significant challenge.
-
Catalyst and Ligand Selection: The chiral catalyst or ligand is the primary driver of stereoselectivity. In some cases, different ligands can favor the formation of different diastereomers.[5][6]
-
Substrate Control: The inherent stereochemistry of the substrate can influence the diastereomeric outcome. For instance, in certain intramolecular aza-Diels-Alder reactions, the configuration of the dienophile can dictate the diastereoselectivity of the fused tetrahydroquinoline product.[13]
-
Reaction Conditions: Solvent and temperature can also influence diastereoselectivity by altering the energies of the diastereomeric transition states.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for asymmetric tetrahydroquinoline synthesis?
Several powerful methods have been developed for the asymmetric synthesis of tetrahydroquinolines. The most common include:
-
Asymmetric Hydrogenation of Quinolines: This method involves the direct reduction of the quinoline ring using a chiral catalyst, typically based on iridium or ruthenium, in the presence of a hydrogen source.[10][14][15] This is an atom-economical approach for accessing 1,2,3,4-tetrahydroquinolines.
-
Povarov Reaction (Aza-Diels-Alder Reaction): This is a [4+2] cycloaddition reaction between an imine (often generated in situ from an aniline and an aldehyde) and an alkene.[16][17][18][19] The use of chiral catalysts, such as chiral Brønsted acids or Lewis acids, can render this reaction highly enantioselective.[12][20]
-
Domino and Cascade Reactions: These reactions involve multiple bond-forming events in a single pot, offering an efficient route to complex tetrahydroquinoline structures from simple starting materials.[21][22][23][24]
Logical Relationship of Key Synthetic Strategies
Caption: Major strategies for asymmetric tetrahydroquinoline synthesis.
Q2: What types of chiral catalysts are commonly used?
A variety of chiral catalysts are employed, including:
-
Chiral Brønsted Acids: Chiral phosphoric acids are particularly effective in catalyzing Povarov reactions and transfer hydrogenations.[13][22][25][26]
-
Chiral Lewis Acids: Metal complexes with chiral ligands, such as those of scandium, copper, and other transition metals, are used to activate substrates and control stereochemistry.[12]
-
Organocatalysts: Small organic molecules, like proline and its derivatives, can catalyze the asymmetric synthesis of tetrahydroquinolines.[16][27]
-
Transition Metal Complexes: Chiral complexes of iridium, ruthenium, rhodium, and palladium with chiral phosphine or diamine ligands are widely used in asymmetric hydrogenation and cycloaddition reactions.[5][6][10][14][28]
Q3: How do I choose the right analytical method to determine enantiomeric excess (ee)?
The most common and reliable method for determining the enantiomeric excess of chiral tetrahydroquinolines is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Chiral HPLC columns can separate enantiomers, and the ratio of the peak areas corresponds to the enantiomeric ratio. It is crucial to screen different chiral columns and mobile phases to achieve baseline separation of the enantiomers.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different asymmetric syntheses of tetrahydroquinolines to facilitate comparison.
Table 1: Asymmetric Hydrogenation of 2-Substituted Quinolines
| Catalyst System | Substrate | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / (R)-SegPhos / 4-TfOH | 2-Methylquinoline | THF | RT | >99 | 92 | [10] |
| [Ir(COD)Cl]₂ / (R)-SegPhos / 4-TfOH | 2-Ethylquinoline | THF | RT | >99 | 90 | [10] |
| Ir-Catalyst / Toluene/Dioxane | 2-Phenylquinoxaline | RT | 91 | 93 (R) | [7][8] | |
| Ir-Catalyst / EtOH | 2-Phenylquinoxaline | RT | 90 | 87 (S) | [7][8] |
Table 2: Asymmetric Povarov Reaction
| Catalyst System | Aniline | Aldehyde | Alkene | Yield (%) | dr | ee (%) | Reference |
| N,N'-Dioxide-Sc(OTf)₃ | N-aryl | N-aryl aldimines | α-methyl styrene | up to 99 | 99:1 | >99 | [12] |
| Chiral Phosphoric Acid | 2-aminochalcones | - | intramolecular | up to 99 | - | up to 99 | [22][25] |
Experimental Protocols
Protocol 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Reduction of a Quinoline [22][24]
This protocol describes the asymmetric reduction of a 2-substituted quinoline using a chiral phosphoric acid catalyst and a Hantzsch ester as the hydrogen source.
-
Preparation: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the 2-substituted quinoline (0.2 mmol, 1.0 equiv.), the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.02 mmol, 10 mol%), and Hantzsch ester (0.3 mmol, 1.5 equiv.).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) to the vial.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to afford the chiral tetrahydroquinoline.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Experimental Workflow for Asymmetric Reduction
Caption: General workflow for a chiral phosphoric acid-catalyzed asymmetric reduction.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of a Quinoline [10]
This protocol details the asymmetric hydrogenation of a 2-substituted quinoline using an iridium-diphosphine complex.
-
Catalyst Preparation: In a glovebox, add [Ir(COD)Cl]₂ (0.005 mmol) and the chiral diphosphine ligand (e.g., (R)-SegPhos, 0.011 mmol) to a vial. Add anhydrous solvent (e.g., THF, 2 mL) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate vial, dissolve the 2-substituted quinoline (0.5 mmol) and an additive (e.g., piperidine triflate, 0.025 mmol, 5 mol%) in the same anhydrous solvent (3 mL).
-
Hydrogenation: Transfer the substrate solution to an autoclave. Add the catalyst solution to the autoclave via syringe. Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm H₂).
-
Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
Work-up: Carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired chiral tetrahydroquinoline.
-
Analysis: Determine the conversion by ¹H NMR and the enantiomeric excess by chiral HPLC.
References
- 1. Catalysts and Ligands - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. benchchem.com [benchchem.com]
- 12. Asymmetric synthesis of tetrahydroquinolines with quaternary stereocenters through the Povarov reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Asymmetric catalytic hydrogenation of quinolines leading to compounds with high anti-cancer activity and low toxicity [morressier.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. Aza-Diels-Alder reactions in the synthesis of tetrahydroquinoline structures: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid [organic-chemistry.org]
- 23. Enantioselective Synthesis of Tetrahydroquinolines via One‐Pot Cascade Biomimetic Reduction †: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. armchemfront.com [armchemfront.com]
- 28. mdpi.com [mdpi.com]
Stability and storage conditions for (1,2,3,4-Tetrahydroquinolin-2-yl)methanol
Technical Support Center: (1,2,3,4-Tetrahydroquinolin-2-yl)methanol
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals with stability, storage, and troubleshooting for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For a related compound, (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol, the recommended storage is at 2-8°C in a dry, dark, and sealed container[1]. It is best practice to apply these conditions to this compound as well.
Q2: What is the typical shelf-life of this compound?
Q3: How should I handle this compound in the laboratory?
As with any chemical, appropriate personal protective equipment (PPE) should be worn. Based on the safety data sheet for the parent compound, 1,2,3,4-tetrahydroquinoline, this includes protective gloves, clothing, and eye protection[2]. The compound should be handled in a well-ventilated area[2]. Avoid breathing dust, fumes, gas, mist, vapors, or spray[2].
Q4: Is this compound sensitive to light or air?
While specific data is unavailable for this exact compound, the recommendation to "keep in a dark place" for the (S)-enantiomer suggests potential light sensitivity[1]. The tetrahydroquinoline scaffold can be susceptible to oxidation, so minimizing exposure to air is a good precautionary measure. Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability.
Troubleshooting Guide
Issue 1: I am seeing unexpected peaks in my analysis (e.g., NMR, LC-MS) after a short period of use.
-
Possible Cause: The compound may be degrading.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C, protected from light, and tightly sealed.
-
Check Solvent Purity: If the compound is in solution, ensure the solvent used was dry and free of contaminants. Some solvents can react with the compound or catalyze degradation.
-
Minimize Freeze-Thaw Cycles: If the compound is stored in solution, repeated freeze-thaw cycles can promote degradation. Aliquot the solution into smaller, single-use vials.
-
Consider Oxidation: If the compound has been handled in the air, oxidation might have occurred. If possible, handle the compound under an inert atmosphere.
-
Issue 2: My reaction involving this compound is not proceeding as expected or is giving low yields.
-
Possible Cause: The purity of the compound may have been compromised.
-
Troubleshooting Steps:
-
Confirm Purity: Re-run analytical tests (e.g., NMR, melting point) to confirm the purity of your starting material.
-
Review Reaction Conditions: Tetrahydroquinolines can be sensitive to certain reaction conditions. For example, the secondary amine is nucleophilic and can react with various reagents. Ensure your reaction conditions are compatible with this functional group.
-
Assess pH: The stability of the compound may be pH-dependent. Extreme pH values could lead to degradation or unwanted side reactions.
-
Stability and Storage Data
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Based on data for the analogous compound (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol[1]. Refrigeration slows down potential degradation processes. |
| Light | Protect from light (store in an amber vial or dark place) | Recommended for the analogous (S)-enantiomer, suggesting potential photosensitivity[1]. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) is recommended | The tetrahydroquinoline moiety can be susceptible to oxidation. |
| Container | Tightly sealed container | Prevents exposure to moisture and air[1][2]. |
Experimental Workflow
Below is a general workflow for troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting workflow for experimental issues.
References
Technical Support Center: Buchwald-Hartwig Amination for Tetrahydroquinoline Synthesis
Welcome to the technical support center for the Buchwald-Hartwig amination synthesis of N-aryl tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of N-aryl tetrahydroquinolines via Buchwald-Hartwig amination.
Q1: My reaction yield is consistently low or I am observing no product formation. What are the primary factors to investigate?
Low to no yield in a Buchwald-Hartwig amination can stem from several sources. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon). Degas your solvent thoroughly before use.
-
Reagent Purity: Impurities in the aryl halide, tetrahydroquinoline, or solvent can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.
-
Base Quality: The base, particularly strong alkoxides like sodium tert-butoxide, can degrade over time. Use a freshly opened bottle or a recently sublimed base.
Key Reaction Parameters to Optimize:
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is critical and substrate-dependent. For the sterically hindered secondary amine of tetrahydroquinoline, bulky, electron-rich phosphine ligands are often required. Consider screening different ligands. Pre-catalysts are often more reliable as they do not require an in-situ reduction of a Pd(II) source.
-
Base Selection: The base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle. Strong bases like NaOtBu are common but can be incompatible with sensitive functional groups. Weaker inorganic bases may require higher temperatures but offer better functional group tolerance.
-
Solvent Choice: The solvent must effectively dissolve the reactants and the catalyst system. Toluene and dioxane are common choices. Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.
-
Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C). However, for thermally sensitive substrates, lower temperatures with a more active catalyst system may be necessary.
Q2: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide. How can I minimize this?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing amination.
Potential Causes and Solutions:
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (product formation) and side reactions. Using a ligand that promotes faster reductive elimination can minimize hydrodehalogenation. Bulky biarylphosphine ligands are often effective.
-
Base: The choice and amount of base can impact side product formation. If using a strong alkoxide base, ensure it is added portion-wise or that the reaction is not overheated, which can promote decomposition pathways.
-
Water Content: While rigorously dry conditions are generally recommended, trace amounts of water can sometimes contribute to hydrodehalogenation. Ensure your solvent and reagents are sufficiently anhydrous.
Q3: How do I choose the optimal palladium precursor for my reaction?
The choice of palladium source can affect catalyst activation and overall reaction efficiency.
-
Pd(0) Sources (e.g., Pd₂(dba)₃): These are often used but require ligand association to form the active catalyst. The quality of the dba can vary.
-
Pd(II) Sources (e.g., Pd(OAc)₂): These require an initial reduction to Pd(0) to enter the catalytic cycle. This reduction step can sometimes be inefficient, leading to lower yields.
-
Pre-catalysts (e.g., XPhos Pd G3): These are often the most reliable choice. They are air-stable and efficiently generate the active Pd(0) species under the reaction conditions, leading to more reproducible results.
Q4: My starting materials are poorly soluble in the reaction solvent. What can I do?
Poor solubility of reactants can significantly hinder the reaction rate.
Strategies to Address Solubility Issues:
-
Solvent Screening: Test a range of solvents in which your starting materials show better solubility. Common choices include toluene, dioxane, THF, and t-BuOH.
-
Co-solvents: Using a mixture of solvents can sometimes improve the solubility of all reaction components.
-
Temperature: Increasing the reaction temperature can improve solubility, but be mindful of potential substrate or catalyst decomposition.
-
Agitation: Ensure vigorous stirring to maximize the interaction between dissolved and undissolved components.
Data Presentation: Comparison of Reaction Parameters
The following tables summarize the impact of different reaction components on the yield of N-aryl tetrahydroquinolines in Buchwald-Hartwig amination.
Table 1: Comparison of Phosphine Ligand Performance
| Ligand | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Johnphos | 5-Bromo-8-(benzyloxy)quinoline | NaOtBu | Toluene | 110 | 28 | [1] |
| Tri-tert-butylphosphine (TTBP) | 5-Bromo-8-(benzyloxy)quinoline | NaOtBu | Toluene | 110 | 89 | [1] |
| Di-tert-butylneopentylphosphine (DTBNpP) | 5-Bromo-8-(benzyloxy)quinoline | NaOtBu | Toluene | 110 | 93 | [1] |
| XPhos | 4-Chlorotoluene | NaOtBu | Toluene | Reflux | 94 | [2] |
| RuPhos | Bromobenzene | NaOtBu | Toluene | 100 | >99 | [2] |
Table 2: Influence of Base on Reaction Yield
| Base | Aryl Halide | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| NaOtBu | 5-Bromo-8-(benzyloxy)quinoline | DTBNpP | Toluene | 110 | 93 | [1] |
| Cs₂CO₃ | Aryl Bromide | BINAP | Dioxane | 100 | Good | [3] |
| K₃PO₄ | Aryl Bromide | Various | Toluene | 100 | Varies | [4] |
| LHMDS | Aryl Halide | Various | THF | RT-80 | Varies | [5] |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of Tetrahydroquinoline with an Aryl Bromide:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or other bulky biarylphosphine)
-
Aryl bromide
-
1,2,3,4-Tetrahydroquinoline
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Add the base (e.g., 1.4 equivalents of Sodium tert-butoxide).
-
Add the aryl bromide (1.0 equivalent) and 1,2,3,4-tetrahydroquinoline (1.2 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields.
Relationship of Key Reaction Components
Caption: Key factors influencing the reaction yield.
References
Overcoming challenges in the purification of polar tetrahydroquinoline derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges encountered during the purification of polar tetrahydroquinoline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why is my polar tetrahydroquinoline derivative showing severe peak tailing or streaking on a standard silica gel column?
A: This is the most common issue when purifying basic compounds like tetrahydroquinolines on standard silica gel. The primary cause is the strong interaction between the basic nitrogen atom in your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[1][2][3] This secondary interaction leads to uneven elution and results in asymmetric, tailing peaks.
Troubleshooting Steps:
-
Use a Mobile Phase Additive: The most effective solution is to add a small amount of a competing base to your mobile phase. This base will "mask" the acidic silanol sites, preventing your compound from interacting with them.[1][4]
-
Change the Stationary Phase: If additives are not sufficient or compatible with your compound, consider an alternative stationary phase.
-
Deactivate the Silica Gel: Before loading your sample, you can neutralize the silica gel by pre-flushing the packed column. See Protocol 1 for a detailed methodology.[5][6]
Q2: My highly polar tetrahydroquinoline derivative stays at the baseline (Rf ≈ 0) on the TLC plate, even when using 100% ethyl acetate or 10% methanol in DCM. How can I get it to move?
A: This indicates that your mobile phase is not polar enough to elute the compound from the highly polar silica gel stationary phase. You need to significantly increase the polarity of your eluent.
Troubleshooting Steps:
-
Increase Methanol Concentration: Gradually increase the percentage of methanol in DCM. Be aware that high concentrations of methanol can sometimes dissolve the silica gel, so monitor your results.
-
Introduce a Stronger Modifier: As mentioned in Q1, for very polar basic compounds, a highly polar mobile phase is necessary. A common and effective system is Dichloromethane:Methanol:Ammonium Hydroxide. Start with a ratio like 89:10:1 and adjust as needed.[7][8]
-
Consider an Alternative Chromatographic Technique:
-
Reversed-Phase Chromatography: In this technique, the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile). Your polar compound will likely elute much more easily.[7][9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.[5][10] It uses a polar stationary phase with a high organic content mobile phase.
-
Q3: I switched to reversed-phase HPLC, but now my polar compound elutes immediately in the void volume. How can I improve its retention?
A: Poor retention on a reversed-phase (RP) column is a classic problem for highly polar molecules.[11][12] The compound has a weak affinity for the non-polar stationary phase (like C18) and is swept off the column with the solvent front.
Troubleshooting Steps:
-
Reduce Organic Solvent: Decrease the percentage of the organic component (e.g., acetonitrile or methanol) in your mobile phase. Some modern RP columns are stable in 100% aqueous conditions.[5][13]
-
Adjust Mobile Phase pH: The pH of the mobile phase is a critical factor for ionizable compounds.[5][14]
-
Use a Different RP Column:
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which makes them more "wettable" and provides better retention for polar analytes, even in highly aqueous mobile phases.[5][13]
-
Phenyl-Hexyl Columns: These offer alternative selectivity compared to standard C18 columns and can sometimes provide better retention for polar, aromatic compounds.[5]
-
Q4: My compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
A: The acidic nature of silica gel can catalyze the degradation of sensitive molecules.[1][7]
Troubleshooting Steps:
-
Deactivate the Silica Gel: This is the first and easiest approach. Flushing the column with a solvent system containing 1-3% triethylamine before loading your sample will neutralize the most acidic sites.[5][6] See Protocol 1 .
-
Use a Less Acidic Stationary Phase: Switch to neutral alumina or a bonded phase like diol or cyano-functionalized silica.[4][5]
-
Minimize Contact Time: Use flash chromatography with slightly higher pressure to speed up the elution, reducing the time your compound spends on the column.
-
Consider Non-Chromatographic Methods: If the compound is highly unstable, recrystallization or salt formation followed by crystallization might be a better purification strategy.
Q5: How can I effectively separate the enantiomers of my chiral tetrahydroquinoline derivative?
A: The separation of enantiomers requires a chiral environment. This is most commonly achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[15][16]
Troubleshooting Steps:
-
Select a Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose) are widely used and effective for a broad range of compounds.[15] Cyclodextrin-based CSPs are another common option.[15]
-
Optimize the Mobile Phase: Chiral separations are often performed in either normal-phase mode (e.g., Hexane/Isopropanol) or reversed-phase mode. Small changes in the mobile phase composition, additives (like acids or bases), and temperature can have a dramatic impact on the separation. Method development often requires screening several conditions.
-
Indirect Approach (Derivatization): If direct separation on a CSP is unsuccessful, you can react your racemic tetrahydroquinoline with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) silica or C18 column.[17]
Data Presentation: Purification Parameters
The following tables summarize common starting points for method development.
Table 1: Common Mobile Phase Modifiers for Normal-Phase Chromatography of Polar Basic Compounds
| Modifier | Typical Concentration | Solvent System (Example) | Primary Use & Notes |
| Triethylamine (TEA) | 0.5 - 2% (v/v) | Hexane / Ethyl Acetate | General purpose for reducing peak tailing of basic compounds.[5][6] |
| n-Propylamine | 0.1% (v/v) | Hexane / Methylene Chloride / Methanol | Found to be optimal for minimizing tailing for various amines on silica, diol, and cyano phases.[4] |
| Ammonium Hydroxide | 1 - 2% of a 25% NH₃ solution in water | Dichloromethane / Methanol | Effective for highly polar basic compounds that require a very strong mobile phase to elute.[8] |
Table 2: Starting Conditions for Reversed-Phase HPLC of Polar Tetrahydroquinolines
| Column Type | Mobile Phase A | Mobile Phase B | Gradient (Example) | Key Considerations |
| Standard C18 | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 5% to 95% B over 20 min | Good for initial screening. Adjust pH to optimize retention and peak shape.[14] |
| Embedded Polar Group (EPG) | 10 mM Ammonium Acetate, pH 5 | Acetonitrile | 2% to 50% B over 15 min | Ideal for compounds with poor retention on C18. Stable in 100% aqueous conditions.[13] |
| HILIC | 90% Acetonitrile / 10% Water + 10 mM Ammonium Formate | 50% Acetonitrile / 50% Water + 10 mM Ammonium Formate | 0% to 100% B over 20 min | For very polar compounds that are unretained by RP-HPLC.[5][10] |
Experimental Protocols
Protocol 1: Flash Chromatography on Deactivated Silica Gel
This protocol describes how to neutralize the acidic sites on silica gel to improve the purification of base-sensitive or strongly basic compounds.[5][6]
-
Prepare the Deactivating Solvent: Prepare a solvent mixture identical to your initial, least polar elution solvent, but add 1-2% triethylamine (TEA). For example, if your starting eluent is 10% Ethyl Acetate in Hexane, prepare a solution of 10% Ethyl Acetate / 88-89% Hexane / 1-2% TEA.
-
Pack the Column: Dry or slurry pack your flash chromatography column with the appropriate amount of silica gel as you normally would.
-
Column Deactivation: Flush the packed column with 2-3 column volumes of the deactivating solvent prepared in step 1. This ensures the TEA has coated the active sites. Discard the eluant.
-
Column Equilibration: Flush the column with 2-3 column volumes of your actual starting eluent (the one without TEA) to remove excess, unbound base.
-
Load the Sample: Dissolve your crude sample in a minimal amount of solvent and load it onto the column. Alternatively, perform a solid-load by adsorbing your sample onto a small amount of silica gel.
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient. The peak shape of your basic compound should be significantly improved.
Protocol 2: General Screening Protocol for Recrystallization
This protocol provides a systematic way to find a suitable solvent for purifying your compound via recrystallization.[18][19]
-
Solvent Selection Screening:
-
Place a small amount of your crude solid (approx. 10-20 mg) into several small test tubes.
-
To each tube, add a different test solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature until the volume is about 0.5 mL. Note the solubility at room temperature. A good solvent should not dissolve the compound well at this stage.[18]
-
Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. Add more solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
An ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold, resulting in the formation of abundant crystals upon cooling.[20]
-
-
Bulk Recrystallization:
-
Place the bulk of your crude material in an appropriately sized Erlenmeyer flask.
-
Add the best solvent identified in the screening step in small portions while heating the flask to a gentle boil (use a boiling chip). Continue adding hot solvent until the solid is completely dissolved.
-
If the solution is colored by impurities, you may add a small amount of activated charcoal and boil for a few minutes before removing it via hot gravity filtration.
-
Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, cool the flask further in an ice bath to maximize crystal yield.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Allow the crystals to dry completely under vacuum.
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing in Normal-Phase Chromatography
Caption: Troubleshooting workflow for peak tailing.
Diagram 2: Decision Tree for Purification Method Selection
Caption: Decision tree for purification method selection.
References
- 1. biotage.com [biotage.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. teledynelabs.com [teledynelabs.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Polar Compounds | SIELC Technologies [sielc.com]
- 13. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. csfarmacie.cz [csfarmacie.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. rubingroup.org [rubingroup.org]
- 19. Recrystallization [wiredchemist.com]
- 20. mt.com [mt.com]
Optimizing reaction conditions for the catalytic hydrogenation of quinolines
Welcome to the technical support center for the catalytic hydrogenation of quinolines. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing reaction conditions for this important transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common products of quinoline hydrogenation, and how can I control the selectivity?
The catalytic hydrogenation of quinoline can yield three main products: 1,2,3,4-tetrahydroquinoline (Py-THQ), 5,6,7,8-tetrahydroquinoline (Bz-THQ), and decahydroquinoline (DHQ).[1] Selectivity is a critical aspect of this reaction and can be controlled by carefully choosing the catalyst, solvent, and reaction conditions. For instance, Pd/C catalysts have been shown to fully hydrogenate quinoline to decahydroquinoline even under mild conditions, while other systems like Al2O3–Pd–D/Ni show high selectivity towards 1,2,3,4-tetrahydroquinoline.[1]
Q2: My reaction is showing low or no conversion. What are the potential causes and solutions?
Low conversion is a frequent issue and can be attributed to several factors:
-
Catalyst Activity: The catalyst may be inactive or poisoned. Ensure the catalyst is fresh or properly activated. The presence of impurities in the quinoline substrate, such as sulfur-containing compounds, can act as catalyst poisons.[2] Consider using a catalyst known for its robustness and tolerance to functional groups.[3]
-
Reaction Conditions: Temperature and hydrogen pressure play a crucial role. Increasing the reaction temperature and/or H2 pressure can significantly enhance the conversion rate.[4][5] However, excessively high temperatures can sometimes lead to decreased conversion due to the exothermic nature of the reaction.[5]
-
Solvent Choice: The solvent can have a profound impact on reaction rates.[6] Protic solvents like methanol and ethanol are often effective, but the optimal solvent is system-dependent.[1][7] In some cases, water has been identified as an excellent solvent.[8][9]
-
Purity of Reactants: The purity of quinoline is of prime importance. It may be necessary to keep the quinoline under an inert atmosphere, such as nitrogen, to obtain consistent results.[10]
Q3: I am observing poor selectivity and a mixture of products. How can I improve this?
Poor selectivity often arises from the reaction conditions being either too harsh or not optimized for the desired product.
-
Catalyst Selection: The choice of catalyst is paramount for achieving high selectivity. For example, a nitrogen-doped carbon-supported Pd catalyst has shown high activity and selectivity for the synthesis of 1,2,3,4-tetrahydroquinolines.[11] Gold-based catalysts have demonstrated remarkable chemoselectivity, leaving various functional groups intact.[2]
-
Temperature and Pressure Control: Lowering the reaction temperature can sometimes increase selectivity towards partially hydrogenated products. For instance, reducing the temperature from 100 °C to 50 °C in one study resulted in near-quantitative selectivity for 1,2,3,4-tetrahydroquinoline.[1]
-
Hydrogen Source: While H2 gas is common, transfer hydrogenation using sources like formic acid or ammonia-borane can offer different selectivity profiles.[12][13][14]
Q4: My catalyst seems to be deactivating over time or with reuse. What are the common causes of catalyst deactivation?
Catalyst deactivation is a significant challenge in industrial applications. The primary causes include:
-
Poisoning: As mentioned, impurities in the feed can irreversibly bind to the active sites of the catalyst.
-
Sintering: At high temperatures, metal nanoparticles on the support can agglomerate, reducing the active surface area.[1]
-
Leaching: The active metal may detach from the support material during the reaction.[7]
-
Fouling: Reaction intermediates or products can strongly adsorb on the catalyst surface, blocking active sites. The formation of cyclic amines during the reaction can contribute to catalyst deactivation.[1]
To mitigate deactivation, ensure high purity of reactants, operate at the lowest effective temperature, and choose a robust catalyst system with strong metal-support interactions.[15]
Troubleshooting Guides
Guide 1: Low Conversion or No Reaction
This guide provides a step-by-step approach to diagnosing and resolving low conversion issues.
Caption: Troubleshooting workflow for low reaction conversion.
Guide 2: Poor Selectivity
This guide outlines a logical approach to improving the selectivity of your quinoline hydrogenation reaction.
Caption: Troubleshooting workflow for poor reaction selectivity.
Data Presentation
The following tables summarize the effects of various reaction parameters on the catalytic hydrogenation of quinoline, based on literature data.
Table 1: Effect of Catalyst on Quinoline Hydrogenation
| Catalyst | Support | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity to 1,2,3,4-THQ (%) | Reference |
| Pd/C | Carbon | RT | 1 (balloon) | - | High | Low (forms DHQ) | [1] |
| Al2O3–Pd–D/Ni | Nickel Foam | 100 | 6 | 18 | 100 | >99 | [1] |
| Pd/CN | N-doped Carbon | 50 | 20 | - | High | 86.6–97.8 | [11] |
| Pd/MgO | MgO | 150 | 40 | - | High | High | [4] |
| Ni2P | SBA-15 | 340 | - | - | >93 | - | [5] |
| Co-based | - | 70 | 30 | - | >95 | High | [8][9] |
| Au/TiO2 | TiO2 | 25 | - | - | High | High | [2] |
Table 2: Effect of Solvent on Quinoline Hydrogenation
| Catalyst | Solvent | Temp. (°C) | Pressure (bar) | Conversion (%) | Selectivity/Yield | Reference |
| Al2O3–Pd–D/Ni | EtOH | 100 | 6 | 100 | >99% Py-THQ | [1] |
| Al2O3–Pd–D/Ni | EtOH:H2O (1:1) | 100 | 6 | 100 | >99% Py-THQ | [1] |
| (R,R)-1b (Ru complex) | Methanol | 60 | 20 | 100 | 99% ee | |
| (R,R)-1b (Ru complex) | CH2Cl2 | 60 | 20 | 98 | >99% ee | |
| (R,R)-1b (Ru complex) | Water | 60 | 20 | 35 | 97% ee | |
| Co-based | Water | 70 | 30 | High | High | [8][9] |
| Co-based | Alcohols, THF, Toluene | 70 | 30 | Low/None | - | [7][8][9] |
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation of Quinoline
This protocol is a generalized procedure based on common practices in the literature and should be optimized for specific catalyst systems and desired outcomes.
Caption: General experimental workflow for quinoline hydrogenation.
Detailed Steps:
-
Reactor Charging: To a high-pressure autoclave, add the quinoline substrate (e.g., 1 mmol), the chosen solvent (e.g., 5-10 mL), and the heterogeneous catalyst (e.g., 5-10 mol% metal loading).
-
Sealing and Purging: Seal the reactor securely. Purge the system by pressurizing with nitrogen or argon (e.g., to 5 bar) and then venting. Repeat this cycle 3-5 times to remove all oxygen. Then, perform a similar purge cycle with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 50-150 °C).
-
Monitoring: Monitor the reaction by taking small samples at regular intervals (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine conversion and selectivity.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure in a well-ventilated fume hood.
-
Isolation: Open the reactor, and separate the catalyst from the reaction mixture by filtration (e.g., through a pad of Celite). Wash the catalyst with a small amount of the reaction solvent.
-
Purification: Combine the filtrate and washings, and remove the solvent in vacuo. The crude product can then be purified by standard techniques such as column chromatography, distillation, or recrystallization to yield the desired tetrahydroquinoline product.
Safety Note: High-pressure hydrogenations should only be performed by trained personnel using appropriate safety equipment and in a properly ventilated area. Always consult the safety data sheets for all chemicals used.
References
- 1. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 2. An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 7. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. GT Digital Repository [repository.gatech.edu]
- 11. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 14. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Maintaining the Stereochemical Integrity of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the racemization of chiral (1,2,3,4-Tetrahydroquinolin-2-yl)methanol. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture containing equal amounts of both enantiomers (a racemate). For a chiral compound like this compound, maintaining a specific enantiomeric form is often critical for its biological activity and therapeutic efficacy. Racemization can lead to a loss of potency, altered pharmacological effects, or the introduction of undesired side effects.
Q2: What are the primary factors that can induce racemization in this compound?
A2: The primary drivers of racemization for this molecule include:
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Harsh pH conditions: Both strong acids and strong bases can catalyze racemization.
-
Elevated temperatures: Higher temperatures provide the energy to overcome the activation barrier for chiral inversion.
-
Inappropriate solvents: Protic solvents can facilitate racemization by stabilizing charged intermediates.
-
Certain reagents: Reagents used in subsequent synthetic steps may create conditions conducive to racemization.
-
Prolonged reaction or storage times: The longer the molecule is exposed to destabilizing conditions, the greater the risk of racemization.
Q3: At which stages of my experimental workflow is racemization most likely to occur?
A3: Racemization can occur at multiple stages:
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During chemical reactions: If the reaction conditions are not optimized for stereochemical stability.
-
During work-up: Aqueous extractions with strong acids or bases are a common cause of racemization.
-
During purification: Chromatographic separation on acidic media like silica gel can induce racemization in sensitive compounds.
-
During storage: Long-term storage under suboptimal conditions (e.g., in certain solvents, at room temperature, or exposed to light) can lead to a gradual loss of enantiomeric purity.
Q4: How can I monitor the enantiomeric purity of my this compound sample?
A4: The most common and reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, allowing for the precise determination of the enantiomeric excess (ee). Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents can also be employed to differentiate between enantiomers.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues that can lead to the loss of stereochemical integrity of this compound.
| Problem | Possible Causes | Solutions and Recommendations |
| Loss of enantiomeric excess (ee) after a chemical reaction. | Harsh Reaction Conditions: High temperatures, prolonged reaction times, or the presence of strong acids or bases. | - Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. - Minimize reaction time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed. - Use milder reagents: Opt for non-protic and sterically hindered bases if a base is required. If an acid is necessary, consider using a weaker organic acid or a Lewis acid under anhydrous conditions. |
| Formation of an Achiral Intermediate: The reaction mechanism may proceed through a planar, achiral intermediate (e.g., an iminium ion or a carbocation) that can be attacked from either face, leading to a racemic mixture. | - Protecting Groups: Protect the secondary amine (N-H) and/or the hydroxyl group (O-H) to prevent the formation of reactive intermediates at the chiral center. Bulky protecting groups can also provide steric hindrance against racemizing agents. | |
| Decreased ee after work-up and extraction. | Acidic or Basic Aqueous Wash: Washing with strong acids (e.g., HCl) or bases (e.g., NaOH) can cause racemization of the final product. | - Use neutral or buffered aqueous solutions: Wash with saturated aqueous sodium bicarbonate (mildly basic), brine, or a buffered solution at a neutral pH. - Minimize contact time: Perform extractions quickly and avoid letting the compound sit in acidic or basic aqueous layers. |
| Racemization during purification by column chromatography. | Acidic Stationary Phase: Standard silica gel is acidic and can promote racemization of acid-sensitive compounds. | - Use a neutral stationary phase: Consider using alumina (neutral or basic) instead of silica gel. - Deactivate the silica gel: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent). - Alternative purification methods: If possible, use recrystallization or preparative chiral HPLC for purification. |
| Gradual loss of ee during storage. | Inappropriate Storage Conditions: Storing the compound in a protic solvent, at room temperature, or exposed to light can lead to degradation and racemization over time. | - Store as a solid: If the compound is a stable solid, store it in this form. - Use an aprotic solvent: If a solution is necessary, dissolve it in a dry, aprotic solvent (e.g., toluene, THF). - Store at low temperature and protect from light: Keep the compound in a freezer and in an amber vial. |
Experimental Protocols
Protocol 1: General Handling and Storage to Maintain Enantiopurity
-
Solvent Selection: Whenever possible, use dry, aprotic solvents such as toluene, tetrahydrofuran (THF), or dichloromethane (DCM) for reactions and storage. Avoid protic solvents like methanol or ethanol if racemization is a concern.
-
Temperature Control: Maintain low temperatures during reactions and work-ups. Use ice baths or other cooling systems as needed.
-
pH Control: Avoid strongly acidic or basic conditions. If a pH adjustment is necessary, use mild reagents like saturated sodium bicarbonate solution or dilute acetic acid, and minimize exposure time.
-
Inert Atmosphere: For sensitive reactions, work under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that could lead to decomposition and potential racemization.
-
Storage: For long-term storage, keep the enantiomerically pure compound as a solid in a sealed container at -20°C, protected from light. If in solution, use a dry, aprotic solvent and store under the same conditions.
Protocol 2: N-Protection of this compound
Protecting the nitrogen atom can enhance stability and prevent the formation of intermediates that could lead to racemization. The Boc (tert-butyloxycarbonyl) group is a common and effective choice.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography, preferably on neutral alumina or deactivated silica gel.
Protocol 3: Chiral HPLC Analysis
This protocol provides a general guideline for analyzing the enantiomeric excess of this compound. The exact conditions may need to be optimized for your specific instrument and column.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol.
-
Additive: For basic compounds like this, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.
-
Flow Rate: Typically 0.5 to 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Analysis: Inject a solution of the sample and integrate the peak areas for both enantiomers to calculate the enantiomeric excess (% ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100).
Data Presentation
The following table summarizes key parameters to control for minimizing racemization.
| Parameter | Favorable Conditions | Unfavorable Conditions (Risk of Racemization) |
| Temperature | Low (e.g., 0°C to room temperature) | High (e.g., > 50°C, reflux) |
| pH | Neutral to mildly basic (pH 7-9) | Strongly acidic (pH < 4) or strongly basic (pH > 11) |
| Solvents | Aprotic (e.g., Toluene, THF, DCM) | Protic (e.g., Methanol, Ethanol, Water) |
| Purification Media | Neutral Alumina, Deactivated Silica Gel | Standard Silica Gel |
| Reagents | Mild, non-protic bases (e.g., TEA, DIPEA) | Strong, protic acids (e.g., conc. HCl), strong bases (e.g., NaOH, KOH) |
Visualizations
Below are diagrams illustrating the key concepts for preventing racemization.
Caption: General mechanism of racemization via an achiral intermediate.
Caption: Recommended experimental workflow to prevent racemization.
Technical Support Center: Scaling Up the Synthesis of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol
Welcome to the technical support center for the synthesis of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals, providing detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to facilitate the scale-up of this compound for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: For preclinical scale-up, a highly effective and scalable route is the one-pot reduction of a quinoline-2-carboxylate ester (e.g., ethyl or methyl ester). This method typically involves catalytic hydrogenation, which simultaneously reduces both the quinoline ring and the ester functionality to the desired hydroxymethyl group. This approach is favored for its high yields, clean conversion, and the use of heterogeneous catalysts that are easily removed by filtration.
Q2: What are the critical process parameters to control during the catalytic hydrogenation step?
A2: The critical parameters to monitor and control during the hydrogenation are:
-
Hydrogen Pressure: Higher pressures generally increase the reaction rate but must be handled with appropriate high-pressure equipment.
-
Temperature: The reaction is often exothermic. Proper temperature control is crucial to prevent side reactions and ensure safety.
-
Catalyst Selection and Loading: The choice of catalyst (e.g., Palladium on Carbon, Platinum oxide) and its loading percentage directly impact reaction efficiency and cost. Catalyst deactivation is a potential issue to monitor.[1]
-
Solvent: The solvent must be stable under the reaction conditions and capable of dissolving the starting material. Alcohols like ethanol or methanol are common choices.
-
Agitation: Efficient stirring is essential to ensure good contact between the substrate, hydrogen gas, and the catalyst surface.
Q3: What level of purity is required for preclinical studies, and how can it be achieved?
A3: For preclinical studies, the active pharmaceutical ingredient (API) should typically have a purity of >98%, with well-characterized impurities. Achieving this purity level for this compound often requires a robust purification strategy following the synthesis. Common methods include recrystallization from a suitable solvent system or column chromatography. The choice depends on the scale and the nature of the impurities.
Q4: Which analytical methods are recommended for quality control?
A4: A comprehensive analytical panel is necessary to ensure the identity, purity, and stability of the final compound. Recommended methods include:
-
HPLC/UPLC: For assessing purity and quantifying impurities.[2][3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.[2][4][5]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and rule out isomeric impurities.
-
FT-IR Spectroscopy: To identify key functional groups.
-
Elemental Analysis: To confirm the elemental composition.
Experimental Workflow and Protocols
The recommended synthetic strategy involves a two-step process starting from the commercially available quinoline-2-carboxylic acid.
Caption: High-level workflow for the synthesis of the target compound.
Protocol 1: Synthesis of Ethyl Quinoline-2-carboxylate
-
Reaction Setup: To a solution of quinoline-2-carboxylic acid (1.0 eq) in absolute ethanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure ester.
Protocol 2: Synthesis of this compound via Hydrogenation
-
Reaction Setup: In a high-pressure autoclave, charge ethyl quinoline-2-carboxylate (1.0 eq), a suitable solvent (e.g., ethanol or methanol, 10-20 volumes), and a hydrogenation catalyst (e.g., 5-10 mol% Pd/C, 10% w/w).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 100-500 psi). Heat the mixture to 50-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and analyzing aliquots via HPLC or TLC. The reaction is typically complete within 8-16 hours.
-
Workup: After completion, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent/anti-solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key hydrogenation step, based on literature for similar transformations. Actual results may vary based on specific conditions and scale.
| Parameter | Catalytic Hydrogenation (Pd/C) | Notes |
| Catalyst Loading | 5 - 10 mol% | Higher loading may increase rate but also cost. |
| Hydrogen Pressure | 100 - 500 psi | Higher pressure can improve efficiency for ring reduction. |
| Temperature | 50 - 80 °C | Must be controlled to avoid side reactions. |
| Reaction Time | 8 - 16 hours | Varies with scale, pressure, and catalyst activity. |
| Typical Yield | 80 - 95% | Dependent on purity of starting material and conditions. |
| Final Purity (Post-Crystallization) | >98% | Achievable with careful purification. |
Troubleshooting Guide
Problem: The hydrogenation reaction is slow or stalls before completion.
Caption: Logical workflow for troubleshooting low conversion in hydrogenation.
-
Possible Cause 1: Catalyst Deactivation/Poisoning. [1]
-
Solution: The catalyst may be old or inactive. Use a fresh batch of catalyst. Certain functional groups or impurities (e.g., sulfur or halide compounds) in the starting material or solvent can poison the catalyst. Ensure high purity of all reagents.
-
-
Possible Cause 2: Insufficient Hydrogen Pressure.
-
Solution: Ensure the reaction vessel is properly sealed and that there are no leaks. Check the hydrogen source to confirm it is supplying consistent pressure. For complete reduction of the quinoline ring, higher pressures are often necessary.
-
-
Possible Cause 3: Poor Mass Transfer.
-
Solution: Inefficient stirring will limit the contact between the hydrogen gas, the catalyst, and the substrate. Increase the agitation speed to ensure the catalyst is well suspended and the gas-liquid interface is maximized.
-
Problem: Formation of side products, such as the intermediate (1,2,3,4-Tetrahydroquinolin-2-yl)carboxylate or over-reduction products.
-
Possible Cause 1: Incomplete ester reduction.
-
Solution: The reduction of the ester to the alcohol can be more demanding than the ring reduction. If the reaction is stopped prematurely, the ester intermediate may be isolated. To solve this, increase the reaction time, temperature, or hydrogen pressure.
-
-
Possible Cause 2: Over-reduction or hydrogenolysis.
-
Solution: While less common for this substrate, aggressive conditions (very high temperature or pressure) or certain catalysts could potentially lead to the cleavage of the C-O bond (hydrogenolysis). If this is observed, reduce the temperature or consider a less reactive catalyst.
-
Problem: Difficulty with product isolation and purification.
-
Possible Cause: Product is an oil, not a solid.
-
Solution: The product may be slow to crystallize or may have residual solvent or impurities depressing its melting point. Try seeding the solution with a previously obtained crystal, or use a different solvent/anti-solvent system for recrystallization. If crystallization fails, purification by column chromatography may be necessary.
-
-
Possible Cause: Catalyst filtration is very slow.
-
Solution: The fine particles of the catalyst (especially Pd/C) can clog filter paper. Using a pad of a filter aid like Celite® is essential for efficient removal. Ensure the pad is well-settled before starting the filtration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsbms.jp [jsbms.jp]
Technical Support Center: Diastereoselective Synthesis of Substituted Tetrahydroquinolines
Welcome to the technical support center for the synthesis of substituted tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing diastereoselectivity in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of substituted tetrahydroquinolines, offering potential causes and solutions.
Q1: I am observing poor diastereoselectivity in my Povarov reaction. How can I improve the diastereomeric ratio (d.r.)?
Poor diastereoselectivity in the Povarov reaction, a powerful tool for tetrahydroquinoline synthesis, can be a significant hurdle.[1] The stereochemical outcome is influenced by several factors including the choice of catalyst, solvent, and the nature of the substituents on your reactants.[1]
Potential Solutions:
-
Catalyst Optimization: The choice of Lewis or Brønsted acid catalyst is critical. Experiment with a range of catalysts and optimize the catalyst loading (typically around 10 mol%).[1] Chiral phosphoric acids have also been shown to be effective in controlling stereochemistry.
-
Solvent Screening: The polarity of the solvent can significantly impact the transition state of the reaction, thereby influencing diastereoselectivity.[2] Test a variety of solvents, ensuring they are anhydrous to prevent hydrolysis of the imine intermediate.[1] For instance, toluene at 45°C has proven effective in certain cases.[1]
-
Temperature Control: Adjusting the reaction temperature can favor the formation of one diastereomer over another. While higher temperatures can accelerate the reaction, they may also lead to reduced selectivity or decomposition. Careful optimization is key.[1]
-
Substituent Effects: The electronic and steric properties of the substituents on the aniline, aldehyde, and alkene components can direct the stereochemical outcome. Consider modifying your starting materials if other optimization strategies fail.
Q2: My intramolecular cyclization to form a tetrahydroquinoline is resulting in a mixture of diastereomers. What strategies can I employ to enhance selectivity?
Intramolecular cyclizations are a common route to fused tetrahydroquinoline systems, but controlling the formation of multiple stereocenters can be challenging.
Potential Solutions:
-
Steric Guidance: The presence of bulky substituents can effectively shield one face of the molecule, directing the approach of reagents and leading to a higher diastereoselectivity. For example, in reductive cyclizations, a bridgehead ester group can sterically direct the addition of hydrogen to the opposite face of the molecule, resulting in a trans-fused product with high selectivity (>98%).[3]
-
Catalyst Control: In catalyst-driven cyclizations, the ligand sphere of the metal can create a chiral environment that favors the formation of a specific diastereomer. For instance, Ir-catalyzed asymmetric hydrogenation can yield different enantiomers with high selectivity depending on the solvent used (e.g., toluene/dioxane for the (R)-enantiomer and EtOH for the (S)-enantiomer).[2]
-
Reaction Pathway Manipulation: In cascade reactions, such as an intramolecular Povarov reaction, the diastereoselectivity can be determined by the initial nucleophilic attack.[4] Optimizing the conditions for this initial step can therefore control the stereochemistry of the final product.
Q3: I am struggling with low yields in my diastereoselective tetrahydroquinoline synthesis. What are the likely causes and how can I address them?
Low yields can be attributed to a variety of factors, from reagent stability to suboptimal reaction conditions.[1]
Potential Solutions:
-
Ensure Anhydrous Conditions: The imine intermediate central to many tetrahydroquinoline syntheses (like the Povarov reaction) is susceptible to hydrolysis. Ensure all solvents and reagents are thoroughly dried.[1]
-
Reagent Purity: Impurities in your starting materials (aniline, aldehyde, alkene, etc.) can poison the catalyst or lead to unwanted side reactions.[1] Purify your starting materials before use.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[1] Prolonged reaction times or excessive heat can lead to product degradation.[1]
-
Minimize Side Reactions: In reactions like the Friedländer annulation, side reactions such as the self-condensation of ketone starting materials can occur.[1] Using an imine analog of the o-aminoaryl ketone can help minimize this side product.[1]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the diastereoselective synthesis of substituted tetrahydroquinolines.
Q1: What are the key synthetic strategies for achieving high diastereoselectivity in tetrahydroquinoline synthesis?
Several powerful methods are employed to synthesize tetrahydroquinolines with high diastereoselectivity:
-
Povarov Reaction: This [4+2] cycloaddition of an imine with an electron-rich alkene is a widely used method.[5] Diastereoselectivity can be controlled through the use of chiral catalysts, appropriate solvents, and optimization of reaction conditions.[1][6]
-
Catalytic Asymmetric Hydrogenation: The reduction of quinolines or their derivatives using chiral catalysts, often based on iridium or ruthenium, can provide tetrahydroquinolines with high enantioselectivity and, where applicable, diastereoselectivity.[2][7]
-
Domino Reactions: Multi-step sequences that occur in a single pot can be highly efficient and stereoselective. For example, a reduction-reductive amination sequence can lead to highly diastereoselective formation of tetrahydroquinolines.[3]
-
[4+2] Annulation with in situ Generated Intermediates: Reactions involving intermediates like para-quinone methides can proceed with excellent diastereoselectivity (>20:1 d.r.) under mild conditions.[8][9][10][11]
Q2: How does the choice of catalyst influence diastereoselectivity?
The catalyst plays a pivotal role in determining the stereochemical outcome of the reaction by influencing the geometry of the transition state.
-
Lewis Acids: Lewis acids like Cu(OTf)₂, AlCl₃, and BF₃·OEt₂ can coordinate to the reactants, activating them and influencing the facial selectivity of the reaction.[1][4]
-
Brønsted Acids: Protic acids such as TsOH can catalyze the formation of the iminium ion in the Povarov reaction, and their counterion can play a role in the stereodetermining step.[4]
-
Organocatalysts: Chiral small molecules, such as cinchona alkaloid-based catalysts and chiral phosphoric acids, can create a chiral environment that directs the formation of one diastereomer over another through hydrogen bonding or other non-covalent interactions.[12][13][14]
Q3: Can you provide an example of a highly diastereoselective protocol for synthesizing a substituted tetrahydroquinoline?
A highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes has been reported to produce 4-aryl-substituted tetrahydroquinolines with excellent yields and diastereoselectivities.[8][9]
Experimental Protocol: Diastereoselective [4+2] Annulation
-
Reactant Preparation: To a solution of ortho-tosylaminophenyl-p-QM (0.2 mmol) and α,α-dicyanoalkene (0.3 mmol) in DCM (2.0 mL), add Cs₂CO₃ (0.3 mmol).
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired tetrahydroquinoline product.
This protocol has been shown to yield products with a diastereomeric ratio of >20:1.[8][9]
Data Presentation
Table 1: Effect of Base on the Diastereoselective [4+2] Annulation of an ortho-tosylaminophenyl-p-QM with an α,α-dicyanoalkene [8]
| Entry | Base | Solvent | Yield (%) | d.r. |
| 1 | Cs₂CO₃ | DCM | 80 | >20:1 |
| 2 | Na₂CO₃ | DCM | Inefficient | - |
| 3 | Pyrolidine | DCM | Inefficient | - |
| 4 | Triethylamine | DCM | Inefficient | - |
Visualizations
Experimental Workflow for Diastereoselective Synthesis
Caption: Workflow for a highly diastereoselective tetrahydroquinoline synthesis.
Logical Relationship in Povarov Reaction Optimization
Caption: Troubleshooting logic for poor diastereoselectivity in Povarov reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 8. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 9. Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diastereoselective Synthesis of Tetrahydroquinolines via [4 + 2] Annulation between in Situ Generated p-Quinone Methides and Nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tetrahydroquinoline synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of Tetrahydroquinoline Synthesis Methods for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of tetrahydroquinolines is a critical step in the discovery of new therapeutic agents. This guide provides a comparative analysis of prominent synthetic methods, offering objective performance data and detailed experimental protocols to inform your selection of the most suitable approach for your research needs.
This document delves into four key methodologies for the synthesis of the tetrahydroquinoline scaffold: Catalytic Hydrogenation, Reductive Amination, the Borrowing Hydrogen methodology, and the Doebner-von Miller reaction followed by reduction. Each method is evaluated based on yield, substrate scope, and reaction conditions, supported by experimental data from peer-reviewed literature.
Comparative Performance Data
The following table summarizes the quantitative data for each of the discussed synthetic methods, providing a clear comparison of their performance across various substrates.
| Method | Substrate(s) | Catalyst/Reagent(s) | Conditions | Yield (%) | Reference |
| Catalytic Hydrogenation | Quinoline | Co(OAc)₂·4H₂O (2.5 mol%), Zn (25 mol%) | H₂ (30 bar), H₂O, 70 °C, 15 h | 99 | [1][2] |
| 6-Methylquinoline | Co(OAc)₂·4H₂O (5 mol%), Zn (50 mol%) | H₂ (30 bar), H₂O, 100 °C, 15 h | 95 | [1][2] | |
| 2-Phenylquinoline | [Ir(cod)Cl]₂/chiral ligand, I₂ | H₂ (50 atm), Toluene/Dioxane, 80 °C, 24 h | 99 | ||
| Quinaldine | RuCl₃·xH₂O, H₃N·BH₃ | Dioxane, 100 °C, 12 h | 95 | [3] | |
| Reductive Amination | 2'-Nitroacetophenone | 5% Pd/C, H₂ | EtOH, rt, atmospheric pressure | 98 | [4] |
| Methyl (E)-3-(2-nitrophenyl)acrylate | 5% Pd/C, H₂ | EtOH, rt, atmospheric pressure | 95 | [4] | |
| Borrowing Hydrogen | 2-Aminobenzyl alcohol, 1-Phenylethanol | Mn(I) PN³ pincer complex (2 mol%), KH/KOH | DME, 120 °C, 24 h | 91 | [5][6] |
| 2-Aminobenzyl alcohol, Cyclohexanol | Mn(I) PN³ pincer complex (2 mol%), KH/KOH | DME, 120 °C, 24 h | 85 | [5][6][7] | |
| Doebner-von Miller / Reduction | Aniline, Crotonaldehyde (for quinoline synthesis) / then H₂ | HCl, ZnCl₂ (Doebner-von Miller) / then Pd/C (Reduction) | Reflux / then rt, atmospheric pressure | ~80-90 (for reduction step) | [8] |
Experimental Protocols and Methodologies
Detailed experimental protocols for the key synthetic methods are provided below. These protocols are derived from established literature and offer a starting point for laboratory implementation.
Catalytic Hydrogenation of Quinolines
General Procedure for Heterogeneous Cobalt-Catalyzed Hydrogenation: [1][2]
In a glass vial, the quinoline substrate (0.5 mmol), cobalt(II) acetate tetrahydrate (2.5-5 mol%), and zinc powder (25-50 mol%) are combined with water (1.5 mL). The vial is placed in an autoclave, which is then purged with hydrogen gas. The reaction is stirred at the specified temperature (70-150 °C) under hydrogen pressure (30 bar) for 15 hours. After cooling and releasing the pressure, the reaction mixture is extracted with an organic solvent. The organic layer is dried and concentrated to yield the tetrahydroquinoline product.
Domino Reduction-Reductive Amination
General Procedure for Tandem Reduction-Reductive Amination: [4]
A solution of the 2-nitroaryl ketone or aldehyde substrate in ethanol is prepared in a reaction vessel. A catalytic amount of 5% Palladium on carbon (Pd/C) is added. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically a balloon) at room temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude tetrahydroquinoline, which can be further purified by chromatography.
Borrowing Hydrogen Methodology
General Procedure for Manganese-Catalyzed Synthesis of Tetrahydroquinolines: [5][6][7]
In a glovebox, a reaction tube is charged with the manganese(I) PN³ pincer catalyst (2 mol%), potassium hydride (KH), and potassium hydroxide (KOH). 2-aminobenzyl alcohol (1.1 equiv) and the secondary alcohol (1.0 equiv) are dissolved in anhydrous 1,2-dimethoxyethane (DME) and added to the tube. The reaction vessel is sealed and heated at 120 °C for 24 hours. After cooling, the reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the resulting crude product is purified by column chromatography.
Doebner-von Miller Reaction and Subsequent Reduction
This is a two-step process. First, the quinoline is synthesized via the Doebner-von Miller reaction, followed by its reduction to the corresponding tetrahydroquinoline.
Step 1: Doebner-von Miller Quinoline Synthesis (General Concept): [9][8]
Aniline or a substituted aniline is reacted with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, often with a Lewis acid catalyst like zinc chloride or tin tetrachloride, and an oxidizing agent. The reaction is typically heated to drive the cyclization and aromatization to the quinoline.
Step 2: Reduction of the Quinoline:
The synthesized quinoline is then subjected to a standard catalytic hydrogenation procedure, similar to the one described in the "Catalytic Hydrogenation" section, to yield the tetrahydroquinoline.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical workflows of the described synthetic methods.
Caption: Catalytic Hydrogenation Workflow.
Caption: Domino Reduction-Reductive Amination Pathway.
Caption: Borrowing Hydrogen Catalytic Cycle.
Caption: Doebner-von Miller / Reduction Sequence.
References
- 1. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
The Elusive Structure-Activity Relationship of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol Analogs: A Pivot to Related Scaffolds
This comparative guide focuses on the anticancer activity of 2-aryl and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives, drawing from a key study in the field. The data presented herein offers a valuable starting point for understanding the influence of substituents on the biological activity of this heterocyclic system.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of a series of 2-substituted-1,2,3,4-tetrahydroquinoline derivatives was evaluated against several human cancer cell lines. The following table summarizes the key findings, presenting the half-maximal inhibitory concentration (IC₅₀) values.
| Compound ID | 2-Substituent | 4-Substituent | 6-Substituent | HeLa IC₅₀ (µM) | PC3 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | SKBR-3 IC₅₀ (µM) |
| 17 | Methyl | Acetamido | H | >100 | >100 | >100 | >100 |
| 18 | Methyl | Acetamido | Br | 13.15 | 49.33 | >100 | >100 |
| 19 | Methyl | Acetamido | Cl | 34.69 | >100 | >100 | >100 |
| 20 | Methyl | Acetamido | F | >100 | >100 | >100 | >100 |
| 21 | Methyl | Acetamido | OCH₃ | >100 | >100 | >100 | >100 |
| 22 | Methyl | Acetamido | NO₂ | >100 | >100 | >100 | >100 |
Structure-Activity Relationship Insights
The analysis of the data presented in the table above provides the following key SAR insights for 2-methyl-4-acetamido-1,2,3,4-tetrahydroquinolines:
-
Effect of Substitution at C-6: The nature of the substituent at the 6-position of the tetrahydroquinoline ring significantly influences the cytotoxic activity.
-
An unsubstituted analog (17 ) was found to be inactive.
-
The introduction of a bromine atom at the C-6 position (compound 18 ) resulted in the most potent analog in this series, with an IC₅₀ of 13.15 µM against HeLa cells.[1]
-
A chlorine substituent at C-6 (compound 19 ) also conferred some activity against HeLa cells, although it was less potent than the bromo-substituted analog.[1]
-
Other substituents at C-6, such as fluorine, methoxy, and nitro groups (compounds 20 , 21 , and 22 ), did not result in significant cytotoxic activity.[1]
-
-
Lipophilicity and Activity: The study from which this data is derived suggests a correlation between the lipophilicity of the compounds and their cytotoxic effects. The more lipophilic aromatic quinoline precursors generally displayed better activity compared to the less lipophilic tetrahydroquinoline derivatives.[2]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Synthesis of 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives (17-22)
The synthesis of the title compounds was achieved through a Povarov reaction. A mixture of the corresponding aniline (1.0 mmol), crotonaldehyde (1.0 mmol), and N-vinylacetamide (1.0 mmol) was stirred in the presence of a catalytic amount of iodine (10 mol%) in acetonitrile (5 mL) at room temperature for a specified time. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired products.
In Vitro Cytotoxicity Assay
The anticancer activity of the synthesized compounds was evaluated against a panel of human cancer cell lines (HeLa, PC3, MCF-7, and SKBR-3) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: The cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37 °C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The IC₅₀ values were calculated from the dose-response curves.
Visualizing the SAR Logic
The following diagram illustrates the logical relationship of the structure-activity relationship for the 2-methyl-4-acetamido-1,2,3,4-tetrahydroquinoline analogs discussed.
Caption: SAR logic for C-6 substituted analogs.
Conclusion
While a comprehensive SAR for (1,2,3,4-Tetrahydroquinolin-2-yl)methanol analogs remains to be established, the data from related 2-substituted tetrahydroquinolines provides a valuable framework for future research. The significant impact of substituents on the aromatic ring, as demonstrated by the C-6 substituted analogs, underscores the importance of systematic modification in the quest for potent and selective therapeutic agents. Researchers are encouraged to build upon these findings to explore the largely uncharted chemical space of this compound derivatives.
References
Comparative Bioactivity of (R)- and (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol: A Guide for Researchers
A comprehensive review of the available scientific literature reveals a notable gap in the direct comparative analysis of the bioactivities of the (R)- and (S)-enantiomers of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol. While the tetrahydroquinoline scaffold is a recognized pharmacophore present in numerous bioactive compounds, specific studies delineating the stereoselective interactions and pharmacological profiles of these particular enantiomers have not been extensively reported. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the synthesis of chiral 2-substituted tetrahydroquinolines, the known biological activities of analogous structures, and the common experimental protocols employed in their evaluation. This information is intended to serve as a valuable resource for initiating research into the distinct properties of these enantiomers.
Enantioselective Synthesis of 2-Substituted Tetrahydroquinolines
The synthesis of enantiomerically pure tetrahydroquinolines is a critical step in evaluating their stereospecific bioactivities. A variety of synthetic strategies have been developed to achieve high enantioselectivity.
A common approach involves the asymmetric reduction of a suitable precursor. For instance, a chiral phosphoric acid can catalyze the dehydrative cyclization of 2-aminochalcones, followed by an asymmetric reduction using a Hantzsch ester to yield tetrahydroquinolines with excellent enantioselectivity. Another effective method is the use of biocatalysis, such as the kinetic resolution of racemic 1,2,3,4-tetrahydroquinoline-propan-2-ols using lipases or engineered acyltransferases. This enzymatic approach can yield enantiomerically enriched (S)-alcohols and the corresponding (R)-acetates with high optical purity.
Below is a generalized workflow for the enantioselective synthesis of chiral 2-substituted tetrahydroquinolines.
Caption: Generalized workflows for obtaining (R)- and (S)-enantiomers.
Potential Biological Activities of Tetrahydroquinoline Derivatives
Derivatives of 1,2,3,4-tetrahydroquinoline have been reported to exhibit a wide range of biological activities. The specific bioactivity is highly dependent on the substitution pattern on the tetrahydroquinoline ring system. While data on this compound is scarce, studies on analogous compounds suggest potential therapeutic applications in several areas.
Table 1: Reported Biological Activities of Tetrahydroquinoline Derivatives
| Biological Activity | Target/Mechanism of Action (Example) | Reference Compound Class |
| Anticancer | Inhibition of receptor tyrosine kinases, induction of apoptosis. | 2-Aryl- and 2-methyl-1,2,3,4-tetrahydroquinolines |
| Antimicrobial | Inhibition of essential bacterial enzymes. | Various substituted tetrahydroquinolines |
| Neuroprotective | Modulation of neurotransmitter systems (e.g., dopamine). | 1-Methyl-1,2,3,4-tetrahydroisoquinoline (related structure) |
| Anti-inflammatory | Inhibition of inflammatory mediators. | Ibuprofen-tetrahydroquinoline hybrids |
Experimental Protocols for Bioactivity Assessment
To evaluate the bioactivity of the (R)- and (S)-enantiomers of this compound, a series of in vitro and in vivo assays would be necessary. The selection of assays should be guided by the hypothesized therapeutic targets based on the activities of related compounds.
In Vitro Assays
A typical workflow for the in vitro evaluation of novel compounds is outlined below.
Caption: A standard workflow for in vitro bioactivity testing.
1. Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Cells are incubated with the test compound, and then with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The absorbance of the formazan is proportional to the number of viable cells.
-
LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.
2. Target-Specific Assays:
-
Receptor Binding Assays: These assays measure the affinity of the compound for a specific receptor, often using radiolabeled ligands in a competitive binding format.
-
Enzyme Inhibition Assays: These assays determine the ability of the compound to inhibit the activity of a specific enzyme. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter.
3. Cell-Based Functional Assays:
-
Reporter Gene Assays: These assays are used to study the regulation of gene expression in response to the compound. A reporter gene (e.g., luciferase, β-galactosidase) is placed under the control of a promoter of interest.
-
Second Messenger Assays: These assays measure the levels of intracellular second messengers (e.g., cAMP, Ca2+) that are produced upon receptor activation.
Potential Signaling Pathway Modulation
Given the diverse bioactivities of tetrahydroquinoline derivatives, they could potentially modulate a variety of signaling pathways. For example, if the enantiomers of this compound were to exhibit anticancer activity, they might interfere with pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Potential modulation of the PI3K/Akt/mTOR pathway.
Conclusion
While a direct comparison of the bioactivity of the (R)- and (S)-enantiomers of this compound is currently absent from the scientific literature, the rich pharmacology of the tetrahydroquinoline class of compounds suggests that these enantiomers may possess interesting and stereospecific biological properties. The synthetic methodologies and experimental protocols outlined in this guide provide a solid framework for researchers to embark on the synthesis, separation, and biological evaluation of these specific enantiomers. Such studies are crucial to unlock their potential therapeutic value and to understand the structure-activity relationships that govern their interactions with biological systems.
In Vitro Validation of Novel Tetrahydroquinoline Derivatives as Potent Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer activity of novel tetrahydroquinoline derivatives, supported by experimental data from recent studies. We present a comprehensive overview of their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate. Detailed experimental protocols are provided to enable replication and further investigation.
Comparative Anticancer Activity of Tetrahydroquinoline Derivatives
The in vitro cytotoxic activity of several novel tetrahydroquinoline derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. The data highlights the potent and selective anticancer effects of these compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) | HCT-116 (Colon) | ~13 | [1] |
| A549 (Lung) | ~13 | [1] | |
| Compound 10e (morpholine-substituted) | A549 (Lung) | 0.033 ± 0.003 | [2] |
| MCF-7 (Breast) | 0.58 ± 0.11 | [2] | |
| MDA-MB-231 (Breast) | 0.63 ± 0.02 | [2] | |
| Compound 4ag (4-trifluoromethyl substituted) | SNB19 (Glioblastoma) | 38.3 | [3] |
| LN229 (Glioblastoma) | 40.6 | [3] | |
| Compound 2 | MCF-7 (Breast) | 50 | [4] |
| MDA-MB-231 (Breast) | 25 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Tetrahydroquinoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline derivatives for 48-72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Tetrahydroquinoline derivatives
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of tetrahydroquinoline derivatives for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Tetrahydroquinoline derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the tetrahydroquinoline derivatives for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation status of signaling pathways.
Materials:
-
Cancer cell lines
-
Tetrahydroquinoline derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PI3K, p-PI3K, Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, Caspase-8, Caspase-9, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Following washes, incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizing the Experimental and Biological Processes
To better understand the experimental procedures and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Figure 1. A flowchart illustrating the general experimental workflow for evaluating the in vitro anticancer activity of novel compounds.
Key Signaling Pathways in Tetrahydroquinoline-Induced Anticancer Activity
Several studies have indicated that tetrahydroquinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
Intrinsic and Extrinsic Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Tetrahydroquinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]
Figure 2. Diagram of the intrinsic and extrinsic apoptosis pathways activated by tetrahydroquinoline derivatives.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers. Certain tetrahydroquinoline derivatives have been identified as inhibitors of this pathway.[2]
Figure 3. Simplified diagram showing the inhibition of the PI3K/AKT/mTOR signaling pathway by certain tetrahydroquinoline derivatives.
Conclusion
The novel tetrahydroquinoline derivatives presented in this guide demonstrate significant potential as anticancer agents. Their potent cytotoxic effects against a range of cancer cell lines, coupled with their ability to induce apoptosis and inhibit critical cell survival pathways, make them promising candidates for further preclinical and clinical development. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Glioblastoma antitumoral activity of tetrahydroquinoline-derived triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of aporphines in human colon cancer cell lines HCT-116 and Caco-2: an SAR study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for Quinoline Reduction: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective reduction of quinolines to tetrahydroquinolines is a critical transformation in the synthesis of numerous pharmaceuticals and bioactive molecules. The choice of a catalytic system is paramount to achieving high yields, selectivity, and operational efficiency. This guide provides an objective, data-driven comparison of various catalytic systems for quinoline reduction, supported by experimental data and detailed methodologies.
Performance Comparison of Catalytic Systems
The catalytic hydrogenation of quinoline can be broadly categorized by the type of catalyst used: heterogeneous systems, which are easily separable from the reaction mixture, and homogeneous systems, which often offer higher selectivity and milder reaction conditions. The choice between them depends on the specific requirements of the synthesis, including substrate scope, desired product, and scalability.
Heterogeneous Catalytic Systems
Heterogeneous catalysts are widely employed in industrial settings due to their ease of recovery and recycling. They are typically based on metals supported on high-surface-area materials.
Noble Metal-Based Heterogeneous Catalysts
Palladium, platinum, rhodium, and ruthenium are highly effective for quinoline hydrogenation, often providing high conversions under relatively mild conditions.
| Catalyst | Substrate | Product | Temp. (°C) | Pressure (atm H₂) | Time (h) | Solvent | Conversion (%) | Yield (%) | Selectivity | Reference |
| 10% Pd/C | Quinoline | 1,2,3,4-Tetrahydroquinoline | 25 | 1 | 16 | Methanol | >99 | - | High | [1] |
| 5% Ru/C | Quinoline | 1,2,3,4-Tetrahydroquinoline | 150 | 100 | - | - | High | - | Initial Product | [2] |
| Pd/MgO | Quinoline | 1,2,3,4-Tetrahydroquinoline | 150 | 40 | - | THF | High | - | High | [3] |
| Atomically dispersed Pd/TiC | Quinoline | 1,2,3,4-Tetrahydroquinoline | 120 | 20 | 2 | Dioxane | 100 | >99 | >99% py-THQ | [4] |
Base Metal-Based Heterogeneous Catalysts
Driven by cost-effectiveness and sustainability, research into base metal catalysts such as nickel, cobalt, and copper has intensified. These systems can offer excellent performance, sometimes rivaling their noble metal counterparts, though often under more forcing conditions.
| Catalyst | Substrate | Product | Temp. (°C) | Pressure (atm H₂) | Time (h) | Solvent | Conversion (%) | Yield (%) | Selectivity | Reference |
| Raney Ni | Quinoline | 1,2,3,4-Tetrahydroquinoline | 200 | 10 | - | - | High | - | Initial Product | [2] |
| Raney Ni (Silica-modified) | Quinoline | 1,2,3,4-Tetrahydroquinoline | 120 | 20 | 1 | Water | >99 | >98 | >98% py-THQ | [5] |
| Co(OAc)₂·4H₂O / Zn | Quinoline | 1,2,3,4-Tetrahydroquinoline | 70 | 30 | 15 | Water | - | 96 | High | [6][7] |
| Ni₂P/SBA-15 | Quinoline | Decahydroquinoline | 340 | - | - | - | >93 | - | High for DHQ | [8] |
| Core-shell nano-cobalt | Quinoline | 1,2,3,4-Tetrahydroquinoline | RT | (NH₃·BH₃) | - | - | - | High | High | [9] |
Homogeneous Catalytic Systems
Homogeneous catalysts, typically organometallic complexes, are renowned for their high selectivity, activity under mild conditions, and tunability through ligand modification. They are particularly advantageous for asymmetric hydrogenations.
| Catalyst | Substrate | Product | Temp. (°C) | Pressure (atm H₂) | Time (h) | Solvent | Conversion (%) | Yield (%) | Selectivity | Reference |
| [Ir(COD)Cl]₂ / Ligand | Quinolines | Chiral Tetrahydroquinolines | 25-50 | 50 | 12-24 | THF | High | High | High (Asymmetric) | [10] |
| Rh₂Cl₂(COE)₄ / dppe | Quinoline | 1,2,3,4-Tetrahydroquinoline | - | - | - | - | High | - | Regioselective | [11] |
| Water-soluble Ir catalyst | Quinolines | Chiral Tetrahydroquinolines | Mild | (Transfer Hydrogenation) | - | Water | High | High | High (up to 99% ee) | [12] |
Experimental Workflow & Methodologies
A systematic approach is crucial for the successful catalytic reduction of quinoline. The following diagram and protocols outline a general workflow and detailed procedures for both heterogeneous and homogeneous systems.
Caption: General experimental workflow for catalytic quinoline reduction.
Detailed Experimental Protocols
1. Heterogeneous Catalysis: Reduction of Quinoline using Raney® Nickel
This protocol is a representative example of a heterogeneous hydrogenation reaction.[2][5][13][14]
-
Materials:
-
Quinoline
-
Raney® Nickel (as a slurry in water)
-
Ethanol or Water (solvent)
-
High-pressure autoclave equipped with a magnetic stirrer and a heating mantle.
-
-
Procedure:
-
Catalyst Preparation: Under a fume hood, carefully wash the commercial Raney® Nickel slurry (typically 50% in water) with the chosen reaction solvent (e.g., ethanol) three times to remove residual water and any basic contaminants. Use decantation for the washing steps.
-
Reaction Setup: To a glass liner of a high-pressure autoclave, add quinoline (e.g., 1.0 g, 7.74 mmol) and the washed Raney® Nickel (e.g., 10 wt% of the substrate). Add the solvent (e.g., 20 mL of ethanol).
-
Hydrogenation: Place the sealed glass liner into the autoclave. Seal the autoclave and purge it three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).
-
Commence stirring and heat the reaction mixture to the desired temperature (e.g., 150-200°C). Monitor the reaction progress by observing the pressure drop or by taking aliquots (if the setup allows) for analysis by GC or TLC.
-
Work-up: After the reaction is complete (typically indicated by the cessation of hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Open the autoclave and carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel on the filter paper is pyrophoric and should be kept wet with water and disposed of properly.
-
Wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel or by distillation to afford 1,2,3,4-tetrahydroquinoline. Characterize the product by NMR and MS to confirm its identity and purity.
-
2. Homogeneous Catalysis: Asymmetric Hydrogenation of a Substituted Quinoline
This protocol provides a general procedure for a homogeneous asymmetric hydrogenation, which typically requires inert atmosphere techniques.[10][12]
-
Materials:
-
Substituted quinoline
-
Iridium precursor (e.g., [Ir(COD)Cl]₂)
-
Chiral ligand (e.g., a chiral phosphine ligand)
-
Anhydrous and degassed solvent (e.g., THF or methanol)
-
High-pressure autoclave or a Schlenk flask with a balloon of hydrogen.
-
-
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or using Schlenk line techniques, add the iridium precursor (e.g., 0.5 mol%) and the chiral ligand (e.g., 1.1 mol%) to a Schlenk flask.
-
Add a small amount of anhydrous, degassed solvent (e.g., 1 mL of THF) and stir the mixture at room temperature for about 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a separate hydrogenation vessel, dissolve the substituted quinoline (e.g., 1.0 mmol) in the reaction solvent (e.g., 4 mL of THF).
-
Transfer the pre-formed catalyst solution to the substrate solution under an inert atmosphere.
-
Hydrogenation: Place the reaction vessel in an autoclave. Seal, purge with nitrogen, and then purge with hydrogen. Pressurize the autoclave to the desired pressure (e.g., 50 atm).
-
Stir the reaction at the specified temperature (e.g., 40°C) for the required time (e.g., 24 hours).
-
Work-up: After the reaction, cool the vessel to room temperature and carefully vent the hydrogen.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the residue by column chromatography on silica gel to isolate the chiral tetrahydroquinoline. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
This guide provides a comparative overview and practical methodologies for the catalytic reduction of quinolines. The selection of the optimal catalytic system will ultimately be guided by the specific goals of the research, including the desired product, substrate complexity, cost considerations, and available equipment.
References
- 1. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. Molecular and Descriptor Spaces for Predicting Initial Rate of Catalytic Homogeneous Quinoline Hydrogenation with Ru, Rh, Os, and Ir Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Tetrahydroquinoline Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical methods for the characterization and quantification of tetrahydroquinolines. In the landscape of pharmaceutical development and chemical research, robust and reliable analytical methods are paramount. Cross-validation of these methods ensures data integrity and consistency, forming a critical component of regulatory compliance and confidence in research outcomes. This document details the principles of cross-validation and compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of tetrahydroquinoline and its derivatives.
Understanding Cross-Validation in Analytical Methods
In the context of analytical chemistry, cross-validation is the process of critically assessing and comparing the data generated from two or more distinct methods to ensure the reliability and accuracy of the results.[1] This is particularly crucial when a new method is developed or when an existing method is transferred between different laboratories, instruments, or analysts. The core objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2]
Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[3][4]
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for tetrahydroquinoline characterization depends on various factors, including the analyte's properties (e.g., volatility, thermal stability), the sample matrix, and the specific goals of the analysis (e.g., quantification, impurity profiling, structural elucidation).
Data Presentation: Performance Characteristics
The following table summarizes typical performance characteristics for HPLC-UV, GC-MS, and qNMR in the context of analyzing nitrogen-containing heterocyclic compounds like tetrahydroquinoline. The values are representative and may vary based on the specific instrument, column, and experimental conditions.
| Performance Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Accuracy (% Recovery) | 98-102%[5][6] | 95-105% | 99-101%[7] |
| Precision (% RSD) | < 2%[5][6] | < 5% | < 1%[7] |
| Linearity (r²) | > 0.999[5][6] | > 0.995[8] | > 0.999[7] |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range[9] | µg/mL to mg/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range[5] | ng/mL range[9] | mg/mL range |
| Specificity | High (with appropriate column and mobile phase) | Very High (based on retention time and mass spectrum) | High (based on unique chemical shifts) |
| Throughput | High | Medium to High | Low to Medium |
| Destructive to Sample? | Yes | Yes | No[7] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific tetrahydroquinoline derivatives or sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To separate and quantify tetrahydroquinoline in a sample. This method is suitable for non-volatile and thermally stable derivatives.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (18.2 MΩ·cm)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Tetrahydroquinoline reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 50:50 (v/v) mixture. The mobile phase should be filtered and degassed.
-
Standard Solution Preparation: Accurately weigh a known amount of tetrahydroquinoline reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing tetrahydroquinoline in the mobile phase or a suitable solvent. The final concentration should fall within the range of the calibration standards. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or the λmax of the specific tetrahydroquinoline derivative)
-
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the tetrahydroquinoline peak against the concentration of the standards. Determine the concentration of tetrahydroquinoline in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile tetrahydroquinoline derivatives. This method is highly sensitive and specific.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Methanol or dichloromethane (GC grade)
-
Tetrahydroquinoline reference standard
-
(Optional) Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) for less volatile derivatives.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the tetrahydroquinoline reference standard in a suitable volatile solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in a suitable solvent. If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix. For derivatives with low volatility, a derivatization step may be required.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Analysis: Inject the prepared standards and samples.
-
Identification and Quantification: Identify the tetrahydroquinoline peak based on its retention time and mass spectrum. For quantification, use the peak area of a characteristic ion and compare it to the calibration curve generated from the standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the purity of a tetrahydroquinoline sample with high accuracy and precision, traceable to a certified reference material.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
-
Tetrahydroquinoline sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the tetrahydroquinoline sample into a vial.
-
Accurately weigh a specific amount of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons (typically 5 x T1 of the slowest relaxing proton).
-
Optimize other acquisition parameters (e.g., pulse angle, number of scans) for good signal-to-noise ratio and accurate integration.
-
-
Data Processing:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Carefully integrate the signals corresponding to the tetrahydroquinoline analyte and the internal standard. Select well-resolved signals that are free from overlap with other signals.
-
-
Purity Calculation: The purity of the tetrahydroquinoline sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
subscripts "analyte" and "std" refer to the tetrahydroquinoline and the internal standard, respectively.
-
Mandatory Visualizations
Experimental Workflow for Cross-Validation
Caption: General Workflow for Cross-Validation of Analytical Methods.
Logical Relationships in Method Selection
Caption: Decision Tree for Selecting an Analytical Method.
References
- 1. soeagra.com [soeagra.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. jpharmsci.com [jpharmsci.com]
- 4. rroij.com [rroij.com]
- 5. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Benchmark of Novel Tetrahydroquinoline-Based Inhibitors in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The tetrahydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, yielding a plethora of bioactive molecules with significant therapeutic potential, particularly in the realm of oncology. This guide provides a comprehensive benchmark of the efficacy of recently developed tetrahydroquinoline-based inhibitors, offering a comparative analysis of their performance against various cancer cell lines and their molecular targets. Experimental data, detailed protocols, and pathway visualizations are presented to aid researchers in their drug discovery and development endeavors.
Data Presentation: Comparative Efficacy of Tetrahydroquinoline-Based Inhibitors
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative novel tetrahydroquinoline and tetrahydroisoquinoline derivatives.
Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7e | A549 | Lung Carcinoma | 0.155 | Doxorubicin | - |
| MCF7 | Breast Adenocarcinoma | 0.212 | Doxorubicin | - | |
| 8d | A549 | Lung Carcinoma | 0.350 | Doxorubicin | - |
| MCF7 | Breast Adenocarcinoma | 0.170 | Doxorubicin | - | |
| 10e | A549 | Lung Carcinoma | 0.033 | Everolimus | - |
| MCF-7 | Breast Adenocarcinoma | 0.58 | 5-Fluorouracil | - | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.003 | 5-Fluorouracil | - | |
| 10h | MCF-7 | Breast Adenocarcinoma | 0.087 | Everolimus | - |
| 13 | HeLa | Cervical Carcinoma | 8.3 | Doxorubicin | - |
| 18 | HeLa | Cervical Carcinoma | 13.15 | Doxorubicin | - |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Table 2: Enzymatic Inhibitory Activity of Tetrahydroquinoline Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7e | CDK2 | 0.149 | Roscovitine | 0.380 |
| 8d | DHFR | 0.199 | Methotrexate | 0.131 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Signaling Pathways and Mechanisms of Action
Novel tetrahydroquinoline-based inhibitors have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell cycle regulation and proliferation.
CDK2/DHFR Inhibition and Cell Cycle Arrest
A significant class of these inhibitors targets Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR).[1] Inhibition of CDK2, a crucial regulator of the G1/S phase transition, leads to cell cycle arrest.[1] Concurrently, targeting DHFR disrupts the synthesis of nucleotides, which are essential for DNA replication, further halting cell proliferation.[1]
References
A Comparative Guide to the Pharmacokinetic Profiles of Tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Tetrahydroquinoline (THQ) and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] These compounds have garnered significant attention, particularly as potential anticancer agents, with many acting as inhibitors of the mammalian target of rapamycin (mTOR).[2][3] A critical aspect of drug development is the evaluation of a compound's pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of selected quinoline and tetrahydroquinoline derivatives, supported by experimental data and detailed methodologies, to aid researchers in the development of novel therapeutics.
Comparative Pharmacokinetic Data
The following table summarizes key in vivo pharmacokinetic parameters for a selection of quinoline and tetrahydroquinoline derivatives from preclinical studies in rodents. This data allows for a direct comparison of their oral bioavailability and other critical pharmacokinetic properties.
| Compound | Derivative Class | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Oral Bioavailability (F%) | Reference |
| Torin2 | Quinoline-based mTOR inhibitor | Mouse | 10 mg/kg, oral | N/A | N/A | < 2 | 51% | [4] |
| MG3 | 4-amino-7-chloroquinoline derivative | Rat | 30 mg/kg, oral | 213 | 6 | N/A | N/A | [5] |
| Compound 97/63 | Trioxane antimalarial | Rat | 72 mg/kg, oral | 229.24 ± 64.26 | 1 ± 0.7 | 10.61 ± 0.2 | ~16% | [6] |
N/A: Not available in the cited source.
Experimental Protocols
The following methodologies represent a standard approach for determining the in vivo pharmacokinetic profile of novel small molecules, such as tetrahydroquinoline derivatives, in a rodent model.
In Vivo Pharmacokinetic Study in Rodents
1. Animal Models and Housing:
-
Species: Male Swiss albino mice or male Wistar rats are commonly used.[4][6]
-
Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.[7]
-
Acclimation: A minimum of a one-week acclimation period is required before the study begins.[7]
2. Compound Administration:
-
Oral (PO) Administration: The test compound is typically formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC).[8] Administration is performed via oral gavage at a specific dose (e.g., 10-72 mg/kg).[4][6]
-
Intravenous (IV) Administration: For determining absolute oral bioavailability, a separate cohort of animals receives the compound intravenously, often via the tail vein. The IV formulation is typically in a solution like saline.
3. Blood Sample Collection:
-
Time Points: Blood samples are collected at multiple time points post-dosing to characterize the plasma concentration-time profile. Typical time points may include 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Method: Serial blood samples can be collected from a single mouse via submandibular vein puncture for early time points, followed by retro-orbital bleeding under anesthesia, and a terminal cardiac puncture.[8] For rats, blood is often collected via the jugular vein or tail vein.
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.[7]
4. Bioanalytical Method:
-
Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like methanol or acetonitrile to extract the drug.
-
Quantification: The concentration of the test compound in the plasma samples is determined using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9] A standard curve is prepared to ensure accurate quantification.
5. Pharmacokinetic Analysis:
-
Parameters: The plasma concentration-time data is used to calculate key pharmacokinetic parameters including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
Oral Bioavailability (F%): Calculated using the formula: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Signaling Pathway and Mechanism of Action
Many tetrahydroquinoline derivatives exert their anticancer effects by targeting the PI3K/AKT/mTOR signaling pathway.[10] This pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[10] Tetrahydroquinoline-based mTOR inhibitors block the activity of the mTOR kinase, thereby inhibiting downstream signaling and suppressing tumor growth.
Caption: PI3K/AKT/mTOR pathway inhibited by tetrahydroquinoline derivatives.
Experimental Workflow for Pharmacokinetic Screening
The process of evaluating the pharmacokinetic profile of a novel compound involves a series of steps from initial in vitro assays to in vivo studies in animal models.
Caption: Workflow for pharmacokinetic evaluation of drug candidates.
References
- 1. Comparative Pharmacokinetics of Δ9-Tetrahydrocannabinol in Adolescent and Adult Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 6. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unmc.edu [unmc.edu]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol: A Step-by-Step Guide
For researchers and professionals in drug development, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, these procedures are based on the known hazards of the parent compound, 1,2,3,4-Tetrahydroquinoline, and general guidelines for the disposal of quinoline derivatives. It is imperative to treat this compound as hazardous waste.[1][2]
Core Principles of Chemical Waste Disposal
The primary objective in disposing of this compound is to prevent its release into the environment and ensure the safety of all laboratory personnel. This compound, like many quinoline derivatives, should be treated as hazardous waste.[1][2][3] It must not be disposed of in the regular trash or poured down the drain.[2] All materials contaminated with this compound must be collected and managed through an approved hazardous waste program.[2]
Immediate Safety and Hazard Assessment
Based on data from structurally similar compounds, the key hazards associated with this compound are likely to include:
-
Toxicity: Quinoline and its derivatives are known to be toxic.[2][4]
-
Carcinogenicity: Some quinoline compounds are suspected of causing cancer.[3][4]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[3][4]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 |
| Body | Laboratory coat. | --- |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | --- |
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
-
All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, weighing paper), must be identified as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent dangerous reactions.[2]
Step 2: Waste Collection
-
Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a clearly labeled hazardous waste container. The container must be made of a compatible material and have a secure, tight-fitting lid.
-
Liquid Waste: Collect any solutions containing the compound in a designated, leak-proof liquid hazardous waste container. The container must be compatible with the solvent used.
-
Contaminated Labware: Disposable items such as gloves and pipette tips should be collected in a separate, sealed bag or container labeled as "Hazardous Waste: this compound Contaminated Debris".[2]
Step 3: Labeling of Hazardous Waste Containers
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".
-
The full chemical name, "this compound," and the approximate concentration and quantity must be clearly written on the label.
-
Include the date when the waste was first added to the container.
Step 4: Storage of Hazardous Waste
-
Store the collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[2]
-
The storage area should be secure, well-ventilated, and away from sources of ignition.[6][7]
-
Secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.[2]
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2][8]
-
Provide them with a full inventory of the waste you have collected.
-
Never attempt to treat or dispose of the chemical waste yourself without proper training and authorization.
Emergency Procedures
-
Spills: In the event of a spill, evacuate the area and eliminate all ignition sources.[8] Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it into a sealed container for disposal.[8] Ventilate the area and wash the spill site after clean-up is complete.[8] For large spills, contact your institution's EHS department immediately.
-
Personal Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
-
Skin: Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemos.de [chemos.de]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. groupeveritas.com [groupeveritas.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. media.laballey.com [media.laballey.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
